4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIFXEHOEQLJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650526 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-56-5 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for preparing 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and its halogenated derivatives serve as crucial intermediates for creating complex molecules with diverse biological activities. This document outlines two primary synthetic strategies, provides detailed experimental protocols, and includes representative data. Additionally, it contextualizes the potential application of this compound as a kinase inhibitor within a key signaling pathway.
Introduction
Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a bromine atom at the 4-position of the pyrazole ring offers a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries. The 1-(4-fluorophenyl) substituent is also a common feature in many bioactive molecules, often enhancing metabolic stability and binding affinity. Consequently, this compound is a valuable building block for the synthesis of novel drug candidates.
Synthetic Strategies
Two principal and effective strategies for the synthesis of this compound are presented: a one-pot three-component reaction and a two-step sequence involving the synthesis of the pyrazole core followed by bromination.
Strategy A: One-Pot, Three-Component Synthesis
This approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with 4-fluorophenylhydrazine, followed by in-situ bromination of the resulting pyrazole. This method is highly efficient, minimizing the number of synthetic steps and purification procedures.
Strategy B: Two-Step Synthesis
This classic approach first involves the synthesis and isolation of 1-(4-fluorophenyl)-1H-pyrazole. The subsequent step is the regioselective bromination at the C4 position of the pyrazole ring, which is electronically favored.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Protocol for One-Pot Synthesis
This protocol is adapted from the general procedure for the synthesis of 4-bromopyrazole derivatives.[1]
Materials:
-
Malondialdehyde tetrabutylammonium salt (or other malondialdehyde equivalent)
-
4-Fluorophenylhydrazine hydrochloride
-
N-Bromosaccharin (NBSac)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
-
n-Hexane
Procedure:
-
In a mortar, grind 4-fluorophenylhydrazine hydrochloride (1.0 mmol) and malondialdehyde tetrabutylammonium salt (1.0 mmol) with silica gel supported sulfuric acid (0.01 g) at room temperature for 10-15 minutes.
-
Add N-Bromosaccharin (1.1 mmol) to the mixture and continue grinding for an additional 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add n-hexane (10 mL) to the reaction mixture and stir.
-
Filter the mixture to remove the catalyst and saccharin byproduct.
-
Wash the residue with additional n-hexane (2 x 5 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).
Protocol for Two-Step Synthesis
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole
Materials:
-
1,1,3,3-Tetramethoxypropane (malondialdehyde equivalent)
-
4-Fluorophenylhydrazine hydrochloride
-
Hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
To a solution of 1,1,3,3-tetramethoxypropane (1.0 mmol) in ethanol (10 mL), add a solution of 4-fluorophenylhydrazine hydrochloride (1.0 mmol) in water (5 mL) and concentrated HCl (0.5 mL).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(4-fluorophenyl)-1H-pyrazole.
Step 2: Bromination of 1-(4-fluorophenyl)-1H-pyrazole
Materials:
-
1-(4-fluorophenyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 1-(4-fluorophenyl)-1H-pyrazole (1.0 mmol) in acetonitrile or dichloromethane (10 mL).
-
Add N-Bromosuccinimide (1.05 mmol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring its completion by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Data Presentation
Quantitative data for the target compound is not explicitly available in the reviewed literature. The following table presents representative data for analogous 4-bromo-1-aryl-pyrazoles synthesized via a one-pot method to provide an expected range for yield and characteristics.[1]
| Entry | Aryl Group | R¹ | R² | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | Me | Me | 92 | Oil |
| 2 | 4-Chlorophenyl | Me | Me | 94 | 58-60 |
| 3 | 4-Methylphenyl | Me | Me | 90 | 65-67 |
| 4 | Phenyl | Ph | Me | 88 | 70-73 |
| 5 | 4-Fluorophenyl | H | H | ~85-95 (Est.) | N/A |
Note: Data for Entry 5 is an estimation based on reported yields for similar structures.
Expected Spectroscopic Data for this compound:
-
¹H NMR: Resonances for the pyrazole protons would be expected in the aromatic region, likely as singlets. The signals for the 4-fluorophenyl group would appear as multiplets, characteristic of a para-substituted benzene ring.
-
¹³C NMR: Signals corresponding to the carbon atoms of the pyrazole and the 4-fluorophenyl rings. The carbon bearing the bromine atom would be shifted downfield.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern for a monobrominated compound.
Biological Context and Signaling Pathway
Pyrazole-containing compounds are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[2][3][4] Specifically, the pyrazole scaffold has been successfully employed in the design of inhibitors for p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4][5][6]
The p38 MAP kinase pathway is a critical signaling cascade involved in the cellular response to stress and in the production of pro-inflammatory cytokines.[2] Inhibition of p38 MAPK is a validated therapeutic strategy for a range of inflammatory diseases.
As depicted in Figure 3, this compound, as a potential p38 MAPK inhibitor, would act by binding to the kinase, thereby preventing the phosphorylation of its downstream targets and attenuating the inflammatory response. This makes it and its derivatives attractive candidates for further investigation in the context of anti-inflammatory drug discovery.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a halogenated aromatic heterocyclic compound. The pyrazole core is a prevalent scaffold in medicinal chemistry, and the presence of a bromine atom and a fluorophenyl group provides opportunities for diverse chemical modifications and potential biological interactions. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with relevant experimental protocols and potential biological significance to aid in its application in research and drug development.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in the literature. The following tables summarize available information and provide estimated values for key properties based on related compounds.
Table 1: General Chemical Properties
| Property | Value | Source/Comment |
| CAS Number | 957062-56-5 | Sigma-Aldrich, Santa Cruz Biotechnology[1][2] |
| Molecular Formula | C₉H₆BrFN₂ | Sigma-Aldrich, Santa Cruz Biotechnology[1][2] |
| Molecular Weight | 241.1 g/mol | Sigma-Aldrich, Santa Cruz Biotechnology[1][2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
Table 2: Physicochemical Data (Experimental and Predicted)
| Property | Value | Source/Comment |
| Melting Point | Data not available | The related compound 4-bromopyrazole has a melting point of 93-96 °C. |
| Boiling Point | Data not available | The related compound 4-bromo-1-methyl-1H-pyrazole has a boiling point of 185-188 °C at 760 mmHg. |
| Solubility | Data not available | 4-bromopyrazole is slightly soluble in water.[3] Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | Data not available | Predicted values for pyrazole derivatives can vary. The unsubstituted pyrazole has a pKa of ~2.5 for the protonated form. |
Spectral Data
3.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole and the 4-fluorophenyl rings.
-
Pyrazole Protons: Two singlets (or doublets with a small coupling constant) in the aromatic region (δ 7.5-8.5 ppm).
-
4-Fluorophenyl Protons: Two sets of signals, likely appearing as multiplets or doublets of doublets in the aromatic region (δ 7.0-7.8 ppm), due to coupling with each other and with the fluorine atom.
3.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show nine distinct signals.
-
Pyrazole Carbons: Three signals in the aromatic region (δ 110-140 ppm). The carbon bearing the bromine atom (C4) would be expected at a lower field.
-
4-Fluorophenyl Carbons: Four signals in the aromatic region (δ 115-165 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant, and the other carbons will show smaller two- and three-bond couplings. The carbon attached to the pyrazole nitrogen will also be in this region.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, based on general methods for pyrazole synthesis, two plausible routes are detailed below.
4.1. Synthesis via Condensation and Bromination
This is a common and versatile method for preparing substituted pyrazoles.
Experimental Workflow: Synthesis via Condensation and Bromination
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Condensation: A suitable 1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor) is reacted with 4-fluorophenylhydrazine in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours to form the 1-(4-fluorophenyl)-1H-pyrazole intermediate.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Bromination: The crude pyrazole intermediate is dissolved in a solvent such as acetonitrile or dichloromethane. N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by TLC.
-
Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product, this compound.[4]
4.2. Synthesis via Ullmann Condensation
This method involves the coupling of a pre-brominated pyrazole with an aryl halide.
Experimental Workflow: Synthesis via Ullmann Condensation
Caption: General workflow for Ullmann condensation synthesis.
Methodology:
-
Reaction Setup: To a reaction vessel is added 4-bromopyrazole, 4-fluorophenylboronic acid (or an appropriate 4-fluorophenyl halide), a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine), and a base (e.g., potassium carbonate or cesium carbonate). A high-boiling polar solvent such as DMF or NMP is typically used.[5]
-
Reaction: The mixture is heated to a high temperature (e.g., 100-150 °C) and stirred for several hours to overnight under an inert atmosphere (e.g., nitrogen or argon). Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford this compound.
Potential Biological Activity and Signaling Pathway
While there is no direct biological data for this compound, the pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. Notably, structurally related pyrazole derivatives have been identified as potent inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase.[1][6]
The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38 MAP kinase is therefore a key therapeutic strategy for inflammatory diseases.
References
- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Bromo-1H-pyrazole, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole (CAS: 957062-56-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and discusses its potential biological significance based on the activities of structurally related pyrazole derivatives. While specific biological data for this compound is not extensively available in the public domain, this guide serves as a foundational resource for researchers investigating its potential applications.
Chemical and Physical Properties
This compound is a substituted pyrazole with a molecular formula of C₉H₆BrFN₂ and a molecular weight of 241.06 g/mol .[1] Pyrazoles are a class of heterocyclic compounds known for their wide range of biological activities, making them important scaffolds in pharmaceutical research.[2] The presence of a bromine atom at the 4-position of the pyrazole ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex derivatives.[2] The 4-fluorophenyl group at the 1-position can influence the compound's pharmacokinetic and pharmacodynamic properties.
| Property | Value | Reference |
| CAS Number | 957062-56-5 | [1] |
| Molecular Formula | C₉H₆BrFN₂ | [1] |
| Molecular Weight | 241.06 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-bromo-1-(4-fluorophenyl)pyrazole | [1] |
| Physical Form | Solid (predicted) | |
| Purity | Typically >95% |
Table 1: Chemical and Physical Data for this compound.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic route involves the N-arylation of 4-bromopyrazole with a suitable 4-fluorophenyl source, such as 4-fluorophenylboronic acid, via a copper- or palladium-catalyzed cross-coupling reaction. The starting material, 4-bromopyrazole, can be synthesized by the direct bromination of pyrazole.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on general N-arylation methods and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 4-Bromopyrazole
This step is based on the direct bromination of pyrazole.[3]
-
Materials: Pyrazole, Bromine, Sodium Hydroxide, Dichloromethane, Water.
-
Procedure:
-
Dissolve pyrazole (1.0 eq) in an aqueous solution of sodium hydroxide at 0 °C.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 4-bromopyrazole.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound (Chan-Lam Coupling)
This step describes a copper-catalyzed N-arylation.
-
Materials: 4-Bromopyrazole, 4-Fluorophenylboronic acid, Copper(II) acetate, Pyridine, Dichloromethane.
-
Procedure:
-
To a stirred suspension of copper(II) acetate (1.0 eq) in dichloromethane, add pyridine (2.0 eq).
-
Add 4-bromopyrazole (1.0 eq) and 4-fluorophenylboronic acid (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Wash the filtrate with aqueous ammonia and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Spectral and Analytical Data
While a dedicated repository of spectral data for this specific compound is not publicly available, the following table outlines the expected analytical data based on its structure and data from related compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized material.
| Analysis Type | Expected Data |
| ¹H NMR | Aromatic protons of the 4-fluorophenyl ring would appear as multiplets or doublets of doublets in the range of δ 7.0-7.5 ppm. The two protons on the pyrazole ring would appear as singlets in the aromatic region. |
| ¹³C NMR | Signals for the carbon atoms of the pyrazole ring and the 4-fluorophenyl ring are expected. The carbon bearing the bromine atom would be significantly shifted. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound. The [M+H]⁺ peak would be at m/z 241 and 243. |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole ring, and C-F and C-Br stretching are expected. |
Table 2: Expected Analytical Data for this compound.
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are limited in publicly accessible literature. However, the broader class of pyrazole derivatives is well-documented for a diverse range of pharmacological activities.[2][5][6]
Inferred Biological Activities
-
Anti-proliferative and Anticancer Activity: Many pyrazole derivatives have been investigated as potential anticancer agents.[5] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signaling.
-
Anti-inflammatory Activity: Some pyrazole-containing compounds exhibit anti-inflammatory properties, with celecoxib being a well-known example of a pyrazole-based COX-2 inhibitor.[6]
-
Antimicrobial Activity: The pyrazole scaffold has also been incorporated into compounds with antibacterial and antifungal properties.
The presence of the 4-fluorophenyl group may enhance biological activity and improve metabolic stability.
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole derivatives as kinase inhibitors, a plausible, though unconfirmed, mechanism of action for this compound could involve the modulation of cellular signaling pathways regulated by kinases. For instance, it could potentially interfere with pathways like the MAPK/ERK pathway or the PI3K/Akt pathway, which are often dysregulated in cancer.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the biological activity of a specific pyrazole derivative, 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole. While direct and extensive research on this particular molecule is limited, this document provides a comprehensive overview of the biological activities of closely related analogues. By examining the structure-activity relationships of pyrazoles bearing 4-bromo and 1-(4-fluorophenyl) substitutions, we can infer the potential therapeutic applications and guide future research directions for the title compound. This guide summarizes key findings on anticancer, antimicrobial, and enzyme inhibitory activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.
Inferred Biological Activities of this compound
Based on the biological evaluation of structurally similar compounds, this compound is predicted to possess several key biological activities. The presence of the 1-(4-fluorophenyl)-1H-pyrazole core is a common feature in compounds developed as kinase inhibitors and antibacterial agents. The 4-bromo substitution on the pyrazole ring is also found in various biologically active molecules, contributing to their potency.
Anticancer Activity
The 1-aryl-1H-pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives have been shown to inhibit various cancer-related targets, including topoisomerases, receptor tyrosine kinases (e.g., EGFR, VEGFR), and tubulin.[1][2]
One study reported that a pyrazole derivative with a 4-bromophenyl group exhibited potent anticancer activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM, respectively.[3] Another related compound, N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide, demonstrated significant anti-proliferative effects in various human cancer cell lines, completely inhibiting the growth of HCT-116 colon cancer cells at a concentration of 10 µM.[4]
The anticancer potential of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest. For instance, some pyrazole derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis through the activation of caspases.[5]
Table 1: Anticancer Activity of Structurally Related Pyrazole Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Pyrazole with 4-bromophenyl group | A549 (Lung) | IC50 | 8.0 µM | [3] |
| HeLa (Cervical) | IC50 | 9.8 µM | [3] | |
| MCF-7 (Breast) | IC50 | 5.8 µM | [3] | |
| N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | HCT-116 (Colon) | % Growth Inhibition | 100% at 10 µM | [4] |
| NCI-H522 (Lung) | % Growth Inhibition | up to 90% at 10 µM | [4] | |
| U251 (Glioblastoma) | % Growth Inhibition | up to 90% at 10 µM | [4] | |
| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione | Leukemia subpanel | GI50 | 0.69-3.35 µM | [6] |
Antimicrobial Activity
Pyrazole derivatives are recognized for their potent antimicrobial properties. The 1-(4-fluorophenyl)pyrazole moiety is present in several compounds with significant antibacterial activity. For example, a series of 4-fluorophenyl substituted pyrazole derivatives showed potent activity against various Gram-positive bacteria, with MIC values as low as 1 µg/mL against S. aureus.[7]
Specifically, the compound (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one demonstrated good antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL.[8] The antimicrobial mechanism of pyrazole derivatives can vary, with some acting as inhibitors of essential bacterial enzymes.
Table 2: Antimicrobial Activity of Structurally Related Pyrazole Derivatives
| Compound/Derivative Class | Organism | Activity Metric | Value | Reference |
| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Bacteria | MIC | 32 µg/mL | [8] |
| 4-fluorophenyl substituted pyrazole derivatives | S. aureus | MIC | 1 µg/mL | [7] |
| 3,5-diaryl-4-bromo-1-substituted pyrazoles | Pathogenic bacteria | - | Remarkable activity | [9] |
Enzyme Inhibition
The pyrazole core is a versatile scaffold for designing enzyme inhibitors. The 1-(4-fluorophenyl)-1H-pyrazole moiety is a key component of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[10] This compound demonstrated potent inhibition of the p38α enzyme with a Ki of 6 nM.[10]
Furthermore, the unsubstituted 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme crucial for alcohol metabolism.[11] This suggests that this compound could also exhibit inhibitory activity against certain enzymes, a potential avenue for therapeutic development. A series of pyrazole derivatives have also been investigated as inhibitors of Aurora kinase B, a key regulator of cell division, making it a promising target for cancer therapy.[12]
Table 3: Enzyme Inhibitory Activity of Structurally Related Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric | Value | Reference |
| S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | p38α MAP Kinase | Ki | 6 nM | [10] |
| 4-bromo-1H-pyrazole | Liver Alcohol Dehydrogenase | - | Inhibitor | [11] |
| Quinazoline derivatives with 1-methyl-1H-pyrazol-4-yl moiety | Aurora Kinase B | - | Orally active inhibitor | [12] |
Experimental Protocols
To facilitate further research on this compound, this section details the methodologies for key experiments cited in the context of its structurally related analogues.
Anticancer Activity Assays
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS (0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
While direct experimental data for this compound is not extensively available, the analysis of its structural analogues strongly suggests a promising profile of biological activities. The presence of the 1-(4-fluorophenyl)-1H-pyrazole core and the 4-bromo substituent points towards potential anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a foundational understanding for researchers and drug development professionals to initiate further investigation into this compound. The provided experimental protocols and visualizations serve as a practical starting point for a comprehensive evaluation of its therapeutic potential. Future studies should focus on the synthesis and rigorous biological screening of this compound to validate these inferred activities and explore its mechanism of action.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. srrjournals.com [srrjournals.com]
- 4. rjb.ro [rjb.ro]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meddocsonline.org [meddocsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Mechanism of Action of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: An In-depth Technical Guide
Disclaimer: Direct experimental data on the specific biological activity and mechanism of action for 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole (CAS No. 957062-56-5) is not extensively available in peer-reviewed literature. This technical guide, therefore, extrapolates potential mechanisms of action based on the well-documented activities of structurally related pyrazole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.
Introduction to the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatility in drug design.[2] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, among others.[1] The biological activity is highly dependent on the nature and position of substituents on the pyrazole core.
Analysis of Structural Motifs in this compound
The subject molecule, this compound, possesses three key structural features that can inform hypotheses about its potential biological targets:
-
1-(4-fluorophenyl) group: The presence of a 4-fluorophenyl moiety at the N1 position is a common feature in many biologically active pyrazole-containing compounds. This group can engage in various interactions with biological targets, including hydrophobic and halogen bond interactions.
-
4-Bromo substituent: The bromine atom at the 4-position of the pyrazole ring can serve as a reactive handle for further chemical modification.[3] It also influences the electronic properties of the pyrazole ring and can participate in halogen bonding with target proteins.
-
Pyrazole Core: As mentioned, the pyrazole nucleus itself is a key pharmacophore.
Potential Mechanisms of Action Based on Structurally Related Compounds
Based on the activities of pyrazole derivatives containing similar structural motifs, several potential mechanisms of action for this compound can be postulated.
Inhibition of Cyclooxygenase (COX) Enzymes
A recent study on a related compound, 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole, demonstrated anti-inflammatory potential through the inhibition of bovine serum albumin denaturation, with molecular docking studies suggesting favorable binding to the COX-II enzyme.[4] The well-known anti-inflammatory drug celecoxib is also a pyrazole derivative that selectively inhibits COX-2.
Hypothetical Signaling Pathway: COX-2 Inhibition
This pathway illustrates the potential role of this compound as a COX-2 inhibitor, leading to a reduction in prostaglandin synthesis and subsequent anti-inflammatory effects.
Caption: Potential COX-2 Inhibition Pathway.
Inhibition of p38 MAP Kinase
A series of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives have been identified as potent and selective inhibitors of p38 MAP kinase.[5] The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses.
Hypothetical Signaling Pathway: p38 MAP Kinase Inhibition
This diagram outlines the potential inhibitory effect of the target compound on the p38 MAP kinase cascade, which could lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Potential p38 MAPK Inhibition Pathway.
Quantitative Data from Related Compounds
While no specific IC50 or EC50 values are available for this compound, data from closely related pyrazole derivatives can provide a benchmark for potential potency.
| Compound Class | Target | IC50 / Activity | Reference |
| 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole | COX-II | Favorable binding energy (-8.03 kcal/mol in docking) | [4] |
| 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl derivatives (e.g., RO3201195) | p38 MAP Kinase | Potent and selective inhibition | [5] |
| Purine-pyrazole hybrids | 15-LOX | IC50 ranging from 1.76 to 6.12 µM | [6] |
| Novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid | Anticancer (Huh7, MCF7, HCT116 cell lines) | IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM respectively for compound 4j | [1] |
Proposed Experimental Protocols for Target Validation
To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.
General Experimental Workflow
The following workflow outlines a general strategy for characterizing the biological activity of the target compound.
Caption: General Experimental Workflow.
Detailed Methodology: In Vitro COX Inhibition Assay (A Representative Protocol)
This protocol is a generalized example for determining the inhibitory activity of a test compound against COX-1 and COX-2.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Colorimetric or fluorometric probe for prostaglandin detection (e.g., Amplex Red)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be experimentally determined, the analysis of its structural components and the activities of related compounds suggest that it may act as an inhibitor of key enzymes involved in inflammation, such as COX or p38 MAP kinase. The proposed experimental workflow provides a roadmap for elucidating its biological targets and quantifying its potency. Further research, including broad biological screening and specific enzymatic and cell-based assays, is warranted to uncover the therapeutic potential of this and similar pyrazole derivatives.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of purine-pyrazole hybrids incorporating thiazole, thiazolidinone or rhodanine moiety as 15-LOX inhibitors endowed with anticancer and antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Although a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its importance can be understood through the broader context of the development of pyrazole derivatives as pharmacologically active agents. Pyrazoles, a class of five-membered heterocyclic compounds, are a cornerstone in the synthesis of a wide range of biologically active molecules.[1][2] The introduction of bromine and a fluorophenyl group at specific positions on the pyrazole ring creates a versatile intermediate for the synthesis of novel therapeutic agents.[3][4]
Chemical Properties and Data
The chemical structure of this compound features a pyrazole ring substituted with a bromine atom at the 4-position and a 4-fluorophenyl group at the 1-position. This substitution pattern influences the compound's reactivity and biological activity. The bromine atom serves as a key functional group for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[5] The 4-fluorophenyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Physicochemical Properties of Related Pyrazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 96-98 | [6] |
| 4-Bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | - | |
| 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₁H₁₆BrFN₂ | 407.27 | - | [7] |
| 1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | C₁₁H₈BrFN₂O₂ | 315.10 | - | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, drawing from established methods for the synthesis of substituted pyrazoles. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by bromination.[2][9]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses[5][11])
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole
-
To a solution of malonaldehyde bis(dimethyl acetal) (1 equivalent) in a suitable solvent (e.g., ethanol), add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and an acid catalyst (e.g., hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1-(4-fluorophenyl)-1H-pyrazole (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the provided results, the broader class of pyrazole derivatives exhibits a wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[10][11][12]
The presence of the 4-bromopyrazole moiety is significant, as this core is found in molecules with various biological targets.[3] For instance, pyrazole derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[13] The discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) as a selective p38 MAP kinase inhibitor highlights the potential of the 1-(4-fluorophenyl)-1H-pyrazole scaffold in developing anti-inflammatory agents.[13]
Potential Signaling Pathway Involvement
Caption: Potential mechanism of action via inhibition of the p38 MAP kinase pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While its own detailed history and biological profile are not extensively characterized, its structural motifs are present in numerous pharmacologically active compounds. The synthetic routes are well-established, and its chemical properties make it a versatile building block for creating diverse molecular libraries. Future research focusing on this specific compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid [synhet.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole. The information presented herein is intended to support research and development efforts by providing detailed methodologies and compiled analytical data. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and established principles of organic chemistry to propose a robust characterization framework.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents due to their diverse pharmacological activities. The title compound, this compound, incorporates several key features: a pyrazole core, a bromine atom at the C4 position which can serve as a handle for further functionalization, and a 4-fluorophenyl group at the N1 position, a common substituent in bioactive molecules known to enhance metabolic stability and binding interactions. Accurate structural confirmation is the bedrock of any drug discovery program, ensuring the identity and purity of the compound of interest. This guide outlines the primary analytical techniques and expected results for the complete structural elucidation of this molecule.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is a one-pot reaction involving the condensation of a 1,3-dicarbonyl equivalent with 4-fluorophenylhydrazine, followed by regioselective bromination. A particularly relevant approach is the use of malondialdehyde or its synthetic equivalent, which first forms the 1-(4-fluorophenyl)-1H-pyrazole intermediate, subsequently brominated at the electron-rich C4 position.
Experimental Protocol: One-Pot Synthesis
Materials: 4-fluorophenylhydrazine hydrochloride, 1,1,3,3-tetramethoxypropane, N-Bromosuccinimide (NBS), ethanol, hydrochloric acid.
Procedure:
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
Add 1,1,3,3-tetramethoxypropane (1.05 eq), the in situ precursor to malondialdehyde, to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the formation of the 1-(4-fluorophenyl)-1H-pyrazole intermediate by Thin Layer Chromatography (TLC).
-
Once the initial reaction is complete, cool the mixture to room temperature.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for an additional 6-12 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
The following tables summarize the predicted and expected analytical data for this compound based on established spectral data for analogous compounds.
General Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₆BrFN₂ |
| Molecular Weight | 241.06 g/mol |
| Appearance | Off-white to pale yellow solid |
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The expected chemical shifts are predicted based on the analysis of 4-bromopyrazole and N-arylpyrazole derivatives.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.85 | s | 1H | H-5 (Pyrazole) |
| ~ 7.65 | s | 1H | H-3 (Pyrazole) |
| ~ 7.55 | dd | 2H | H-2', H-6' (Ar) |
| ~ 7.20 | t | 2H | H-3', H-5' (Ar) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 162 (d) | C-4' (Ar, J_CF) |
| ~ 142 | C-5 (Pyrazole) |
| ~ 136 (d) | C-1' (Ar) |
| ~ 128 | C-3 (Pyrazole) |
| ~ 125 (d) | C-2', C-6' (Ar) |
| ~ 116 (d) | C-3', C-5' (Ar) |
| ~ 95 | C-4 (Pyrazole, C-Br)|
Mass Spectrometry
Mass spectrometry confirms the molecular weight and elemental composition. The presence of bromine will be evident from the characteristic isotopic pattern.
Table 3: Predicted Mass Spectrometry Data
| Technique | Ion | m/z (Predicted) | Notes |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 240.97, 242.97 | Characteristic isotopic pattern for Br (~1:1 ratio) |
| HRMS | [M+H]⁺ | 240.9767 (for ⁷⁹Br) | For confirmation of elemental composition |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups and aromatic nature of the compound.
Table 4: Predicted FT-IR Data (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3100 - 3000 | Medium | C-H stretching (Aromatic) |
| ~ 1600, 1510, 1450 | Strong | C=C and C=N stretching (Aromatic and Pyrazole rings) |
| ~ 1230 | Strong | C-F stretching |
| ~ 1100 - 1000 | Strong | N-N, C-N stretching |
| ~ 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |
| ~ 650 | Medium | C-Br stretching |
Structural Confirmation by X-Ray Crystallography
For unambiguous proof of structure and to understand the solid-state conformation and packing, single-crystal X-ray diffraction is the definitive technique.
Experimental Protocol: X-Ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in a solvent system like ethanol, ethyl acetate, or a mixture thereof.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations, using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the data to obtain reflection intensities. Solve the structure using direct methods or Patterson synthesis and refine the model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Based on studies of similar 4-halogenated pyrazoles, the pyrazole ring is expected to be planar. The fluorophenyl ring will likely be twisted with respect to the pyrazole plane to minimize steric hindrance. Intermolecular interactions such as π-π stacking or halogen bonding may be observed in the crystal packing.
Overall Workflow and Hypothetical Biological Context
The comprehensive structural elucidation of a novel compound follows a logical progression from synthesis to multifaceted analysis.
Caption: General workflow for the structural elucidation of a novel chemical entity.
While the specific biological target of this compound is not yet defined, many pyrazole-containing molecules act as inhibitors of protein kinases. The following diagram illustrates a hypothetical signaling pathway where such a compound could act as an ATP-competitive kinase inhibitor, a common mechanism for this class of compounds.
Caption: Hypothetical mechanism of action via ATP-competitive kinase inhibition.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of modern synthetic and analytical techniques. This guide provides a robust framework, including a detailed synthetic protocol and predicted spectroscopic data, to aid researchers in the definitive characterization of this promising heterocyclic compound. The application of NMR, MS, IR, and ultimately X-ray crystallography will provide the necessary evidence to confirm its structure, paving the way for further investigation into its potential biological activities.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The protocols outlined below are based on established methodologies for the coupling of bromo-pyrazoles and related heterocyclic compounds, offering a comparative guide to catalyst systems, reaction conditions, and potential outcomes.
Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. For the synthesis of substituted pyrazoles, this method is particularly valuable, enabling the introduction of diverse aryl and heteroaryl moieties at the 4-position.
Comparative Summary of Suzuki Coupling Protocols
The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in Suzuki-Miyaura couplings. The following table summarizes various palladium-catalyzed protocols applicable to the coupling of this compound with arylboronic acids. The data is compiled from literature procedures on similar 4-bromopyrazole and other bromo-heterocycle substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Key Features & Considerations |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-90 | A classic, commercially available catalyst; optimization of solvent and base may be required for challenging substrates. |
| PdCl₂(dppf) | K₂CO₃ | Dimethoxyethane (DME) | 90 | 12-24 | 70-95 | Often provides good yields and can shorten reaction times compared to Pd(PPh₃)₄. |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 80-99 | A highly active pre-catalyst suitable for a broad range of substrates, including electron-rich and sterically hindered partners. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 80-95 | Buchwald ligands like SPhos are effective for coupling nitrogen-containing heterocycles. |
| Pd(PPh₃)₄ (Microwave) | Cs₂CO₃ | DME/H₂O | 90 | 0.1-0.2 | 70-90 | Microwave irradiation can significantly reduce reaction times, offering a more efficient synthesis. |
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from methodologies for the Suzuki coupling of bromo-aryl compounds.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and K₃PO₄ (2 equivalents).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture is typically stirred under an inert atmosphere for 30 minutes at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(4-fluorophenyl)-1H-pyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is based on efficient microwave-promoted Suzuki couplings of halo-pyrazoles.
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1 equivalent) and the arylboronic acid (1.0 equivalent).
-
Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equivalents).
-
Add DME and water (typically in a 2.5:1 v/v ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 5-12 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Visualized Experimental Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly significant in pharmaceutical and materials science for the synthesis of arylamines. The C4-amination of pyrazoles is of considerable interest, as the resulting 4-aminopyrazole motif is a key structural component in many biologically active compounds.[2]
This document provides detailed protocols for the Buchwald-Hartwig amination of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole with a variety of amine coupling partners. The protocols are adapted from established methods for the amination of analogous 4-bromopyrazole derivatives.[3][4] The choice of catalytic system, particularly the ligand, is crucial for achieving high yields and depends on the nature of the amine. For many primary and secondary amines, a palladium-based system is effective. However, for certain alkylamines, particularly those bearing β-hydrogens, β-hydride elimination can be a competing side reaction, leading to lower yields.[1][3] In such cases, a copper-catalyzed system may provide a more effective alternative.[3]
Catalytic Cycle and Reaction Mechanism
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[5] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent association of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired arylamine product and regenerate the active Pd(0) catalyst.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of 4-bromo-1-tritylpyrazole, a close analog of this compound. These results provide expected outcomes for the amination of the target substrate under similar conditions.
Table 1: Palladium-Catalyzed Amination of 4-Bromo-1-tritylpyrazole with Various Amines [3]
| Entry | Amine | Product | Yield (%) |
| 1 | Piperidine | 4-(piperidin-1-yl)-1-trityl-1H-pyrazole | 60 |
| 2 | Morpholine | 4-(morpholin-4-yl)-1-trityl-1H-pyrazole | 67 |
| 3 | Pyrrolidine | 4-(pyrrolidin-1-yl)-1-trityl-1H-pyrazole | 7 |
| 4 | Allylamine | N-allyl-1-trityl-1H-pyrazol-4-amine | 6 |
| 5 | isoamylamine | N-isoamyl-1-trityl-1H-pyrazol-4-amine | 62 |
| 6 | Isopropylamine | N-isopropyl-1-trityl-1H-pyrazol-4-amine | 57 |
| 7 | Benzylamine | N-benzyl-1-trityl-1H-pyrazol-4-amine | 55 |
| 8 | 2-Phenylethan-1-amine | N-(2-phenylethyl)-1-trityl-1H-pyrazol-4-amine | 53 |
| 9 | 3-Phenylpropan-1-amine | N-(3-phenylpropyl)-1-trityl-1H-pyrazol-4-amine | 69 |
| 10 | Aniline | N-phenyl-1-trityl-1H-pyrazol-4-amine | 15 |
Reaction Conditions: 4-bromo-1-tritylpyrazole (1.0 equiv), amine (1.1-2.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), KOtBu (2.0 equiv), xylene, 90 °C, 24 h.
Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Primary Alkylamines [3]
| Entry | Amine | Product | Yield (%) |
| 1 | Allylamine | N-allyl-1-trityl-1H-pyrazol-4-amine | 75 |
| 2 | n-Propylamine | N-propyl-1-trityl-1H-pyrazol-4-amine | 71 |
| 3 | n-Butylamine | N-butyl-1-trityl-1H-pyrazol-4-amine | 73 |
| 4 | isoamylamine | N-isoamyl-1-trityl-1H-pyrazol-4-amine | 62 |
| 5 | Isopropylamine | N-isopropyl-1-trityl-1H-pyrazol-4-amine | 57 |
| 6 | Benzylamine | N-benzyl-1-trityl-1H-pyrazol-4-amine | 55 |
Reaction Conditions: 4-iodo-1-tritylpyrazole (1.0 equiv), amine (2.0 equiv), CuI (20 mol%), L-proline (40 mol%), Cs₂CO₃ (2.0 equiv), DMSO, 90 °C, 24 h.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination of this compound
This protocol is optimized for a broad range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
tBuDavePhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd₂(dba)₃, tBuDavePhos, and NaOtBu.
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-(4-fluorophenyl)-1H-pyrazole.
Protocol 2: Alternative Palladium-Catalyzed Amination Using a Pre-catalyst
This protocol utilizes a modern, air-stable palladium pre-catalyst for ease of handling and high reactivity.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)
-
Anhydrous, degassed THF
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an inert atmosphere glovebox or using Schlenk line techniques, add the tBuBrettPhos Pd G3 precatalyst and LHMDS to an oven-dried Schlenk tube or microwave vial.
-
Add the this compound and the amine.
-
Add anhydrous, degassed THF via syringe.
-
Seal the vessel and stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure product.
Mandatory Visualization
References
Application Notes and Protocols: 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-(4-fluorophenyl)-1H-pyrazole is a versatile heterocyclic intermediate with significant potential in the discovery and synthesis of novel agrochemicals. The presence of a reactive bromine atom at the 4-position of the pyrazole ring allows for a variety of chemical modifications, making it a valuable building block for creating diverse libraries of compounds for screening as potential herbicides, fungicides, and insecticides. The 1-(4-fluorophenyl) substituent is a common feature in many biologically active molecules, often enhancing their metabolic stability and binding affinity to target proteins.
These application notes provide an overview of the potential applications of this compound in agrochemical synthesis and include detailed protocols for its derivatization into classes of compounds with known agrochemical activity.
Key Applications in Agrochemical Synthesis
The primary utility of this compound as an intermediate lies in its ability to undergo cross-coupling reactions and further functionalization to produce a range of pyrazole-based agrochemicals. The pyrazole scaffold is a well-established pharmacophore in many commercial pesticides.
Potential Agrochemical Classes Derivable from this compound:
-
Fungicides: Pyrazole carboxamides are a prominent class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of fungal pathogens.
-
Insecticides: N-aryl-pyrazoles are known to target the nervous system of insects, often acting as antagonists of the GABA receptor.
-
Herbicides: Certain pyrazole derivatives can act as inhibitors of key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to bleaching and plant death.
Experimental Protocols
The following protocols describe general methodologies for the synthesis of agrochemical derivatives starting from this compound.
Protocol 1: Synthesis of a Pyrazole Carboxamide Derivative (Potential Fungicide)
This protocol outlines a two-step synthesis of a hypothetical N-aryl pyrazole carboxamide, a class of compounds known for their fungicidal activity.
Step 1: Carboxylation of this compound via Grignard Reaction
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary.
-
Carboxylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C in a dry ice/acetone bath. Bubble dry carbon dioxide gas through the solution for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
Step 2: Amide Coupling to form N-Aryl Pyrazole Carboxamide
-
Acid Chloride Formation: To a solution of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Formation: In a separate flask, dissolve the desired aniline derivative (e.g., 2-amino-5-chlorotoluene, 1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Add the freshly prepared acid chloride solution dropwise to the aniline solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the final N-aryl pyrazole carboxamide.
Protocol 2: Synthesis of a 4-Aryl-1-(4-fluorophenyl)-1H-pyrazole via Suzuki Coupling (Potential Herbicide/Insecticide)
This protocol describes the synthesis of a 4-aryl substituted pyrazole, a scaffold present in some herbicidal and insecticidal compounds.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).
-
Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane or toluene) and an aqueous solution of a base (e.g., 2 M potassium carbonate).
-
Reaction: Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1-(4-fluorophenyl)-1H-pyrazole.
Data Presentation
The following tables provide representative quantitative data for the synthetic protocols described above, based on typical yields reported in the literature for analogous reactions.
Table 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
| Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| This compound | 1. Mg, THF 2. CO2, -78 °C | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | 65-75 | >95 (NMR) |
Table 2: Synthesis of N-Aryl Pyrazole Carboxamide
| Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | 1. (COCl)2, DMF (cat.), DCM 2. Substituted Aniline, Et3N, DCM | N-(substituted aryl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | 70-85 | >98 (HPLC) |
Table 3: Synthesis of 4-Aryl-1-(4-fluorophenyl)-1H-pyrazole via Suzuki Coupling
| Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| This compound | Arylboronic acid, Pd(OAc)2, SPhos, K2CO3, 1,4-dioxane/H2O | 4-Aryl-1-(4-fluorophenyl)-1H-pyrazole | 75-90 | >97 (GC-MS) |
Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.
Caption: Synthetic pathway for a potential pyrazole carboxamide fungicide.
Caption: Suzuki coupling for synthesis of potential herbicides or insecticides.
Caption: General experimental workflow for agrochemical discovery.
Application Notes and Protocols for 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a key heterocyclic scaffold. This document details its synthesis, its utility as a building block for potent kinase inhibitors, and protocols for relevant biological assays.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives developed as therapeutic agents for a wide range of diseases.[1] The introduction of a bromine atom at the 4-position and a 4-fluorophenyl group at the N1-position of the pyrazole ring creates a versatile intermediate, this compound. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The 4-fluorophenyl group can engage in specific interactions with biological targets and can influence the pharmacokinetic properties of the molecule. This scaffold has shown particular promise in the development of inhibitors for protein kinases, which are critical targets in oncology and inflammatory diseases.
Synthesis of this compound
A regioselective, one-pot synthesis of this compound can be achieved through the condensation of a suitable 1,3-dicarbonyl compound with (4-fluorophenyl)hydrazine, followed by bromination. This method offers an efficient route to the target compound under mild conditions.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general method for the synthesis of 4-bromopyrazole derivatives.[2]
Materials:
-
1,3-dicarbonyl precursor (e.g., malondialdehyde or a protected equivalent)
-
(4-fluorophenyl)hydrazine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Silica gel supported sulfuric acid (H₂SO₄/SiO₂)
-
Solvent (e.g., Dichloromethane)
-
Mortar and pestle
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a mortar, grind together the 1,3-dicarbonyl precursor (1 mmol), (4-fluorophenyl)hydrazine hydrochloride (1 mmol), and silica gel supported sulfuric acid (0.01 g) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed, indicating the formation of 1-(4-fluorophenyl)-1H-pyrazole.
-
To the reaction mixture, add N-Bromosuccinimide (1 mmol) and continue to grind the mixture for an additional 5-10 minutes.
-
Upon completion of the bromination (monitored by TLC), add dichloromethane to the mixture and stir for 10 minutes.
-
Filter the mixture to remove the silica gel catalyst.
-
Wash the filtrate with a saturated solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Medicinal Chemistry Applications: p38 MAP Kinase Inhibitors
The this compound scaffold is a key component in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3] p38 MAP kinase is a serine/threonine kinase that plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a significant target for treating inflammatory diseases such as rheumatoid arthritis.
A prominent example of a p38 MAP kinase inhibitor derived from this scaffold is (S)-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) .[4] This compound has demonstrated high potency and selectivity for the p38α isoform.[4]
Quantitative Data for RO3201195
| Compound | Target | IC₅₀ (nM) | Cellular Assay | IC₅₀ (nM) |
| RO3201195 | p38α MAP Kinase | 0.7[4] | TNF-α production (THP-1 cells) | 0.25[4] |
| IL-1β production (human whole blood) | 0.57[4] |
Structure-Activity Relationship (SAR) for p38 MAP Kinase Inhibition
The development of potent 5-amino-pyrazole based p38α inhibitors has revealed key structural features that contribute to their activity.[5]
-
5-Amino Group: The exocyclic amino group at the 5-position of the pyrazole ring is crucial for activity, as it forms a unique hydrogen bond with the backbone of threonine 106 in the ATP binding pocket of p38α. This interaction is a key contributor to the high selectivity for p38.
-
N1-Aryl Group: The 1-(4-fluorophenyl) substituent occupies a hydrophobic pocket in the enzyme's active site. The fluorine atom can enhance binding affinity and modulate physicochemical properties.
-
4-Position Substituent: The 4-bromo substituent serves as a versatile handle for introducing various groups through cross-coupling reactions. In the case of RO3201195, this position is elaborated into a substituted benzoyl group. The nature of the substituent at this position significantly influences potency and pharmacokinetic properties. For instance, the 2,3-dihydroxypropoxy moiety in RO3201195 was incorporated to improve drug-like properties, including oral bioavailability.[4]
Experimental Protocols
p38α MAP Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay and is designed to determine the IC₅₀ value of a test compound against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
ATF2 (substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., RO3201195) dissolved in DMSO
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM. Also, prepare a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO to the wells of a 384-well plate.
-
Prepare a master mix containing p38α kinase and the ATF2 substrate in the kinase buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for p38α.
-
Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of the test compound.
Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: Kinase Inhibitor Screening Workflow.
Caption: Synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a valuable intermediate in medicinal chemistry and drug development. The described method is a one-pot, three-component reaction that is efficient and utilizes readily available starting materials.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets. This document outlines a step-by-step procedure for its synthesis.
Reaction Principle
The synthesis involves a one-pot reaction that combines a cyclocondensation and an electrophilic aromatic substitution. Initially, a 1,3-dicarbonyl compound reacts with 4-fluorophenylhydrazine to form the 1-(4-fluorophenyl)-1H-pyrazole ring. Subsequently, an in-situ bromination at the C4 position of the pyrazole ring is achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS).
Experimental Protocol
This protocol is adapted from established methods for the one-pot synthesis of 4-bromopyrazole derivatives.[1]
Materials:
-
Malondialdehyde tetrabutyl acetal (or a suitable malondialdehyde equivalent)
-
4-Fluorophenylhydrazine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-(4-fluorophenyl)hydrazine hydrochloride (1.0 eq), malondialdehyde tetrabutyl acetal (1.1 eq), and glacial acetic acid.
-
Pyrazole Formation: Stir the mixture at room temperature for 30 minutes. Then, heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Bromination: After the formation of 1-(4-fluorophenyl)-1H-pyrazole is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 eq) in portions to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours, or until TLC analysis indicates the completion of the bromination reaction.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Reactants | |
| 4-Fluorophenylhydrazine HCl | 1.0 equivalent |
| Malondialdehyde equivalent | 1.1 equivalents |
| N-Bromosuccinimide (NBS) | 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Glacial Acetic Acid |
| Pyrazole Formation Temp. | Reflux |
| Bromination Temp. | 0 °C to Room Temperature |
| Reaction Time | 4-7 hours |
| Product | |
| Yield | 75-85% (typical for similar one-pot syntheses)[1] |
| Purity | >95% (after column chromatography) |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₆BrFN₂ |
| Molecular Weight | 241.06 g/mol |
Visualizations
Diagram of the Synthesis Workflow:
Caption: One-pot synthesis workflow for this compound.
References
Application Notes and Protocols for the Reactions of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and functionalization of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a key intermediate in the development of novel pharmaceutical compounds. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which allow for the introduction of diverse functionalities at the C4 position of the pyrazole ring.
Synthesis of this compound
This protocol describes a representative synthesis of the title compound starting from 1-(4-fluorophenyl)-1H-pyrazole. The synthesis involves the electrophilic bromination of the pyrazole ring.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-pyrazole with a boronic acid or ester.
-
Reagents: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a more advanced pre-catalyst like XPhos Pd G2 (0.02 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired 4-aryl-1-(4-fluorophenyl)-1H-pyrazole.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | Cs₂CO₃ | Toluene/H₂O | 90-98 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF/H₂O | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo-pyrazole with a primary or secondary amine.
-
Reagents: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or tBuDavePhos) (0.02-0.05 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq).
-
Solvent: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.
| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-95 |
| 2 | Aniline | Pd₂(dba)₃ / tBuDavePhos | LiHMDS | Dioxane | 70-85 |
| 3 | Benzylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 75-90 |
| 4 | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 60-75[1] |
Note: Yields are based on analogous systems and may vary.[1]
Sonogashira Coupling
The Sonogashira coupling is employed to form a C-C bond between the bromo-pyrazole and a terminal alkyne.
-
Reagents: To a mixture of this compound (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst such as CuI (0.05 eq) in a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.2 eq).
-
Solvent and Base: Add a degassed solvent such as triethylamine (which also acts as the base) or a mixture of THF and triethylamine.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitored by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper catalyst. Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-alkynyl-1-(4-fluorophenyl)-1H-pyrazole.
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Et₃N | MeCN | 80-90[2] |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-90 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 75-85 |
Note: Yields are representative and based on general Sonogashira reaction literature.[2]
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow
Caption: General experimental workflow for the synthesis and functionalization of this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: Leveraging 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole in the Synthesis of Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole as a key building block for the development of novel herbicides. The protocols outlined below are adapted from established synthetic methodologies for pyrazole-based herbicides and are intended to guide researchers in the design and synthesis of new active compounds.
Introduction to Pyrazole-Based Herbicides
Pyrazole and its derivatives are a well-established class of heterocyclic compounds that have found extensive applications in agrochemicals, particularly as herbicides.[1][2] The pyrazole scaffold is a versatile platform for chemical modification, allowing for the fine-tuning of biological activity and selectivity. Many commercial herbicides feature a pyrazole core, targeting key enzymes in plant metabolic pathways such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[3][4] The presence of a halogen, such as bromine, on the pyrazole ring provides a reactive handle for further functionalization through various cross-coupling reactions, making this compound a valuable starting material for library synthesis and lead optimization.
Key Synthetic Strategies and Signaling Pathways
The functionalization of the this compound core can be achieved through several key synthetic transformations to generate diverse derivatives with potential herbicidal activity. The primary strategies involve the introduction of various substituents at the 4-position of the pyrazole ring, which has been shown to be crucial for interaction with target enzymes.
Signaling Pathway: Inhibition of Plant Amino Acid Biosynthesis
A primary mechanism of action for many herbicides is the inhibition of essential amino acid biosynthesis. Acetolactate synthase (ALS) is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing plant death. Pyrazole-based herbicides can be designed to target and inhibit the ALS enzyme.
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by pyrazole-based herbicides.
Experimental Protocols
The following protocols are adapted from established literature procedures and provide a starting point for the synthesis of novel herbicides from this compound.
Protocol 1: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles.[5][6][7][8][9] This protocol describes the synthesis of a key aldehyde intermediate from the non-brominated precursor, which can be subsequently elaborated. The initial debromination of the starting material would be necessary, or this protocol can be applied to 1-(4-fluorophenyl)-1H-pyrazole.
Experimental Workflow:
Caption: Workflow for the Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-1H-pyrazole.
Materials:
-
1-(4-Fluorophenyl)-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF (5.0 eq) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.
Protocol 2: Synthesis of 4-Aryl-1-(4-fluorophenyl)-1H-pyrazoles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring.[10][11][12][13][14]
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), and heat the reaction mixture to reflux (approximately 90-100 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 4-aryl-1-(4-fluorophenyl)-1H-pyrazole derivative.
Protocol 3: Synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxamides
The carboxamide moiety is a common feature in many biologically active molecules, including herbicides.[1][15] This protocol outlines the conversion of a pyrazole-4-carboxylic acid to the corresponding carboxamide.
Experimental Workflow:
Caption: Workflow for the synthesis of pyrazole-4-carboxamides.
Materials:
-
1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid (obtained via oxidation of the corresponding aldehyde)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
A primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until the acid is fully converted to the acid chloride (monitor by the cessation of gas evolution).
-
Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by the desired amine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Quantitative Data on Herbicidal Activity
The following tables summarize the herbicidal activity of various pyrazole derivatives, providing a reference for the potential efficacy of newly synthesized compounds.
Table 1: Herbicidal Activity of Pyrazole Aromatic Ketone Analogs against Various Weeds. [3]
| Compound | Weed Species | Application Rate (g ha⁻¹) | Inhibition (%) |
| A1 | Chenopodium serotinum | 37.5 | >95 |
| Stellaria media | 37.5 | >95 | |
| Brassica juncea | 37.5 | >95 | |
| A3 | Chenopodium serotinum | 37.5 | >95 |
| Stellaria media | 37.5 | >95 | |
| Brassica juncea | 37.5 | >95 | |
| A4 | Chenopodium serotinum | 37.5 | >95 |
| Stellaria media | 37.5 | >95 | |
| Brassica juncea | 37.5 | >95 | |
| A17 | Chenopodium serotinum | 37.5 | >95 |
| Stellaria media | 37.5 | >95 | |
| Brassica juncea | 37.5 | >95 | |
| A20 | Chenopodium serotinum | 37.5 | >95 |
| Stellaria media | 37.5 | >95 | |
| Brassica juncea | 37.5 | >95 | |
| A25 | Chenopodium serotinum | 37.5 | >95 |
| Stellaria media | 37.5 | >95 | |
| Brassica juncea | 37.5 | >95 |
Table 2: Herbicidal Activity of Pyrazole Carboxamide Derivatives. [7][15]
| Compound | Weed Species | IC₅₀ (mg L⁻¹) |
| KPP-297 | Annual lowland weeds | - |
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides (root growth) | 1.90 |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides (chlorophyll) | 3.14 |
| Compound | Weed Species | Application Rate (g a.i./hm²) | Inhibition (%) |
| 6a | Digitaria sanguinalis | 150 | 50-60 |
| Abutilon theophrasti | 150 | 50-60 | |
| Eclipta prostrata | 150 | 50-60 | |
| 6c | Digitaria sanguinalis | 150 | 50-60 |
| Abutilon theophrasti | 150 | 50-60 | |
| Eclipta prostrata | 150 | 50-60 |
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of novel herbicides. The synthetic protocols provided herein, focusing on key transformations such as the Vilsmeier-Haack reaction, Suzuki-Miyaura cross-coupling, and carboxamide formation, offer a robust platform for generating diverse libraries of pyrazole derivatives. The quantitative data presented underscores the potential of this scaffold to yield compounds with significant herbicidal activity. Researchers are encouraged to utilize these application notes and protocols as a guide for the discovery and development of next-generation weed management solutions.
References
- 1. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrazole motif in bioactive compounds. The functionalization at the C4-position through various cross-coupling reactions allows for the synthesis of a diverse library of novel chemical entities for drug discovery and development.
The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific examples for the exact substrate are limited in the literature, the provided protocols are based on established methods for analogous N-substituted 4-bromopyrazoles and are expected to be readily adaptable.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of the aryl halide, coupling partner, catalyst, ligand, base, and solvent under an inert atmosphere. The reaction is typically heated to facilitate the catalytic cycle, which consists of oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the desired product and regenerate the active catalyst.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the common causes?
A1: Low yields in pyrazole synthesis, particularly through the Knorr cyclocondensation, can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1] Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of both the 1,3-dicarbonyl precursor and 4-fluorophenylhydrazine. Impurities can engage in side reactions, consuming reactants and complicating purification.[1]
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. The condensation reaction may require specific temperature ranges to proceed efficiently.
-
pH of the Reaction Mixture: If using a hydrazine salt (e.g., 4-fluorophenylhydrazine hydrochloride), the reaction mixture can become acidic, which may hinder the reaction or promote the formation of byproducts. The addition of a mild base, such as sodium acetate, can be beneficial in neutralizing the acid.[1]
-
Incomplete Bromination: The bromination step is sensitive to the choice of brominating agent and reaction conditions. Ensure the correct stoichiometry of the brominating agent is used.
Q2: I am observing the formation of the unbrominated pyrazole, 1-(4-fluorophenyl)-1H-pyrazole, as a major byproduct. How can I improve the bromination step?
A2: Incomplete bromination is a common issue. To drive the reaction to completion, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) and N-bromosaccharin (NBSac) are effective brominating agents for pyrazoles.[2] Elemental bromine can also be used, but it is more hazardous.[3]
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature to allow for complete bromination. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile or chloroform are commonly used for bromination with NBS.
Product Purity and Side Reactions
Q3: My final product is discolored (yellow/red) and appears impure even after initial workup. What is the cause and how can I purify it?
A3: Discoloration is a frequent observation in pyrazole synthesis, often due to impurities arising from the hydrazine starting material.[1][4]
-
Purification Techniques:
-
Recrystallization: This is an effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should be determined.
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities and other side products.[2]
-
Charcoal Treatment: Adding activated charcoal to the solution of the crude product before filtration can help remove some colored impurities.[1]
-
Q4: I have isolated a mixture of regioisomers. How can I improve the regioselectivity of the initial cyclocondensation?
A4: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5] The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.
-
Choice of 1,3-Dicarbonyl: The structure of the 1,3-dicarbonyl precursor will dictate the substitution pattern on the pyrazole ring. To obtain an unsubstituted pyrazole ring at the 3 and 5 positions (prior to bromination), malondialdehyde or its synthetic equivalents are required.
-
Catalyst: The use of an appropriate catalyst, such as silica-supported sulfuric acid, can enhance regioselectivity in some cases.[2]
Frequently Asked Questions (FAQs)
Q5: What is the most common synthetic route for this compound?
A5: A common and efficient method is a two-step synthesis. The first step is the Knorr pyrazole synthesis, which involves the cyclocondensation of 1-(4-fluorophenyl)hydrazine with a suitable 1,3-dicarbonyl compound (like malondialdehyde or a precursor) to form 1-(4-fluorophenyl)-1H-pyrazole.[6][7] The second step is the electrophilic bromination of the pyrazole ring at the 4-position using a brominating agent like N-Bromosuccinimide (NBS).[2][8] A one-pot procedure where the cyclocondensation is immediately followed by bromination without isolation of the intermediate pyrazole is also a viable and efficient option.[2]
Q6: What are the key safety precautions to take during this synthesis?
A6:
-
Hydrazine Derivatives: 4-Fluorophenylhydrazine is toxic and should be handled with care in a well-ventilated fume hood.[7]
-
Brominating Agents: N-Bromosuccinimide is a lachrymator and irritant. Elemental bromine is highly corrosive and toxic.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
Q7: How can I monitor the progress of the reaction?
A7: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1][2] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, intermediates, and the final product. The spots can be visualized under UV light.
Q8: What are the expected spectroscopic signatures for this compound?
A8:
-
1H NMR: Expect signals corresponding to the aromatic protons on the phenyl ring and the pyrazole ring. The fluorine atom will cause splitting of the signals for the protons on the fluorophenyl group.
-
13C NMR: Expect distinct signals for the carbon atoms of the pyrazole and the fluorophenyl rings. The carbon attached to the fluorine will show a large coupling constant (1JC-F).
-
19F NMR: A singlet is expected for the fluorine atom on the phenyl ring.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole
-
To a solution of malondialdehyde tetraethyl acetal (1 equivalent) in a mixture of ethanol and water, add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-(4-fluorophenyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Upon completion, wash the reaction mixture with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: One-Pot Synthesis of this compound[2]
-
Grind a mixture of a suitable 1,3-dicarbonyl compound (1 mmol), 4-fluorophenylhydrazine (1 mmol), and silica-supported sulfuric acid (0.01 g) in a mortar and pestle at room temperature until the formation of 1-(4-fluorophenyl)-1H-pyrazole is complete (monitor by TLC).
-
To this mixture, add N-bromosaccharin (NBSac) (1 mmol) and continue to grind for an additional 5-10 minutes.
-
Monitor the completion of the bromination by TLC.
-
Add n-hexane to the reaction mixture and filter to remove the catalyst and saccharin byproduct.
-
Evaporate the solvent from the filtrate to afford the crude this compound.
-
If necessary, further purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of 4-Bromo-N-Arylpyrazoles in a One-Pot Synthesis[2]
| Entry | 1,3-Diketone | Arylhydrazine | Time (min) | Yield (%) |
| 1 | Acetylacetone | Phenylhydrazine | 7 | 94 |
| 2 | Acetylacetone | 4-Chlorophenylhydrazine | 10 | 92 |
| 3 | Acetylacetone | 4-Methylphenylhydrazine | 8 | 90 |
| 4 | Acetylacetone | 4-Nitrophenylhydrazine | 15 | 85 |
| 5 | Benzoylacetone | Phenylhydrazine | 12 | 90 |
| 6 | Benzoylacetone | 4-Chlorophenylhydrazine | 15 | 88 |
| 7 | 1,1,1-Trifluoropentane-2,4-dione | Phenylhydrazine | 20 | 82 |
| 8 | 1,1,1-Trifluoropentane-2,4-dione | 4-Fluorophenylhydrazine | 25 | 80 |
Note: This table is adapted from a study on a similar one-pot synthesis and provides a general trend. Yields are for the isolated product.
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Page loading... [guidechem.com]
- 4. reddit.com [reddit.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
Technical Support Center: Purification of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the scale of the purification. For removing closely related impurities, column chromatography is generally preferred. For removing baseline impurities or for large-scale purification, recrystallization can be a more efficient option. A less common but effective method involves the formation and crystallization of an acid addition salt, which can then be neutralized to yield the purified product.
Q2: What are the likely impurities I might encounter in my crude sample?
A2: Common impurities can include unreacted starting materials such as 1-(4-fluorophenyl)-1H-pyrazole, excess brominating agent (e.g., N-bromosuccinimide), and potentially regioisomers depending on the synthetic route. If the synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, uncyclized intermediates may also be present. Solvents used in the reaction or workup can also be present as residual impurities.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of your desired compound from impurities. By visualizing the TLC plate under UV light and/or with a staining agent, you can determine the optimal solvent system for column chromatography and check the purity of fractions collected.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after column chromatography | 1. The compound is highly soluble in the eluent and elutes too quickly. 2. The compound is strongly adsorbed to the silica gel. 3. The compound is unstable on silica gel. | 1. Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. 2. Increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added. 3. Consider using a different stationary phase, such as alumina, or switch to an alternative purification method like recrystallization. |
| Co-elution of an impurity with the product during column chromatography | The polarity of the impurity is very similar to the product. | 1. Optimize the solvent system. Try a different solvent mixture (e.g., dichloromethane/methanol or toluene/ethyl acetate). 2. Use a longer column to improve separation. 3. Consider reverse-phase chromatography if the impurity is more polar than the product. |
| Product does not crystallize during recrystallization | 1. The chosen solvent is not suitable. 2. The solution is not saturated enough. 3. The presence of impurities is inhibiting crystallization. | 1. Perform a solvent screen with small amounts of the crude product to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). 2. Concentrate the solution by slowly evaporating the solvent. 3. Try seeding the solution with a small crystal of pure product. If this is not available, scratching the inside of the flask with a glass rod can sometimes induce crystallization. 4. Perform a preliminary purification by column chromatography to remove impurities that hinder crystallization. |
| Oily product obtained after purification | Residual solvent is present. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as the column runs (e.g., to 90:10, 80:20 hexane:ethyl acetate). The optimal gradient will be determined by preliminary TLC analysis.
-
Collect fractions in test tubes and monitor their composition by TLC.
-
-
Isolation of the Pure Product:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/
-
Technical Support Center: Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most prevalent and reliable strategy is a two-step process. The first step involves the synthesis of the pyrazole core, 1-(4-fluorophenyl)-1H-pyrazole, typically through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with 4-fluorophenylhydrazine. The second step is the regioselective electrophilic bromination of the pyrazole ring at the C-4 position, which is the most nucleophilic site.
Q2: My yield of 1-(4-fluorophenyl)-1H-pyrazole is consistently low. What are the common causes and how can I improve it?
A2: Low yields in pyrazole synthesis can arise from several factors. The most common issues include incomplete reactions, suboptimal temperature, incorrect choice of catalyst, or competing side reactions. To troubleshoot, consider the following:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and ensure all starting material is consumed before workup.[1]
-
Temperature Control: Many condensation reactions require heating or reflux to proceed to completion. Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.[1]
-
Catalyst Optimization: The choice and amount of acid or base catalyst are critical. For syntheses like the Knorr or Paal-Knorr, catalytic amounts of a protic acid (e.g., acetic acid) are often necessary to facilitate the reaction.[1]
Q3: During the bromination step, my TLC shows multiple spots. What are the likely side products?
A3: The formation of multiple products during bromination typically points to a lack of selectivity or reaction control. Key side reactions include:
-
Poly-bromination: Although the C-4 position of the pyrazole ring is the most reactive towards electrophiles, harsh reaction conditions (e.g., high temperature, excess brominating agent) can lead to the formation of di- and tri-brominated products.[2]
-
Isomer Formation: While C-4 bromination is electronically favored, other isomers can form under certain conditions. Halogenation typically occurs first at position 4 before proceeding to other positions under more forceful conditions.[2]
-
Degradation: The pyrazole ring can be sensitive to strong oxidizing conditions or highly acidic media, leading to decomposition products.
Q4: How can I ensure regioselective bromination at the C-4 position?
A4: Achieving high regioselectivity for 4-bromination is crucial. The following practices are recommended:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent that provides a source of electrophilic bromine ("Br+") under relatively mild conditions, minimizing over-bromination.[3] Other agents like bromine water can also be used, but may require more careful control of stoichiometry and temperature.[2]
-
Controlled Conditions: Perform the reaction at a low temperature (e.g., 0 °C) and add the brominating agent portion-wise to maintain control over the reaction's exothermicity and prevent temperature spikes that could lead to side reactions.[3]
-
Solvent Selection: Aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for this type of reaction.[3]
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification is essential to remove unreacted starting materials, catalysts, and byproducts like succinimide (if NBS is used).
-
Aqueous Workup: After the reaction, a standard aqueous workup is often performed to remove water-soluble impurities.
-
Column Chromatography: The most effective method for purifying the crude product is column chromatography on silica gel. A non-polar eluent system, such as ethyl acetate/petroleum ether or ethyl acetate/n-hexane, is typically used to separate the desired product from impurities.[4][5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.
Troubleshooting Guide
This guide summarizes common problems, their potential causes, and recommended solutions to streamline your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Incorrect catalyst or catalyst concentration.[1] 4. Degradation of starting materials or product. | 1. Increase reaction time and monitor via TLC/LC-MS. 2. Gradually increase the temperature or consider microwave synthesis.[1] 3. Screen different acid/base catalysts and adjust their stoichiometry. 4. Ensure reagents are pure and run the reaction under an inert atmosphere if necessary. |
| Formation of Multiple Byproducts (Impure Product) | 1. Over-bromination (poly-bromination).[2] 2. Formation of regioisomers during pyrazole synthesis.[6] 3. Side reactions involving the solvent or impurities. | 1. Use a milder brominating agent (e.g., NBS), control stoichiometry carefully, and maintain low temperatures (0 °C).[3] 2. Use a symmetrical 1,3-dicarbonyl precursor if possible to avoid isomerism. If not, optimize reaction conditions for regioselectivity. 3. Use dry, high-purity solvents. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or low-melting solid. 2. Co-elution of impurities during column chromatography. 3. Formation of acid addition salts making extraction difficult.[7] | 1. If the product is an oil, ensure complete removal of solvent under high vacuum. 2. Optimize the eluent system for chromatography; try different solvent ratios or a different solvent system altogether. 3. Neutralize the reaction mixture to the appropriate pH before extraction to ensure the product is in its free base form. |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole
This step involves the cyclocondensation reaction of a suitable C3-synthon with 4-fluorophenylhydrazine.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
4-Fluorophenylhydrazine hydrochloride
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add concentrated hydrochloric acid (catalytic amount) to the solution and stir.
-
Add 1,1,3,3-tetramethoxypropane (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting materials are consumed.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 1-(4-fluorophenyl)-1H-pyrazole, which can be used in the next step with or without further purification.
Step 2: Bromination of 1-(4-fluorophenyl)-1H-pyrazole
This step describes the regioselective bromination at the C-4 position.
Materials:
-
1-(4-fluorophenyl)-1H-pyrazole (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) in small portions over 20-30 minutes, ensuring the temperature remains at 0 °C.[3]
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.[3]
-
Monitor the reaction by TLC (eluent: ethyl acetate/petroleum ether) until the starting pyrazole is completely consumed.[3]
-
Once complete, pour the reaction mixture into water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash successively with water and brine to remove DMF and succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.
Visualizations
Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole [mdpi.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Regioselective Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioisomer formation in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The formation of two or more regioisomers is a significant concern in medicinal chemistry and drug development because different regioisomers can exhibit vastly different biological activities, pharmacological properties, and toxicological profiles. Therefore, controlling the synthesis to yield a single, desired regioisomer is crucial for efficiency and for ensuring the therapeutic efficacy and safety of the final compound.
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method.[2][3] However, when using an unsymmetrical 1,3-dicarbonyl, a mixture of regioisomers can be formed.[2] The regiochemical outcome is governed by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach of the nucleophile, favoring the attack at the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing the initial site of attack.[4]
-
Solvent Choice: The solvent can have a profound impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[5]
Q3: How can I control or avoid the formation of regioisomers in my pyrazole synthesis?
A3: Several strategies can be employed to control or eliminate the formation of unwanted regioisomers:
-
Strategic Choice of Starting Materials: Whenever possible, choose symmetrical 1,3-dicarbonyl compounds or hydrazines to avoid the possibility of regioisomer formation altogether.
-
Exploiting Steric and Electronic Effects: Design your synthesis to take advantage of significant differences in steric bulk or electronic properties between the two carbonyl groups of the 1,3-dicarbonyl compound.
-
Solvent Engineering: As mentioned, using fluorinated alcohols (TFE or HFIP) as solvents can significantly enhance regioselectivity.[5]
-
Alternative Synthetic Routes: When the Knorr synthesis fails to provide the desired regioselectivity, consider alternative methods such as 1,3-dipolar cycloadditions of diazo compounds with alkynes or multicomponent reactions, which often offer higher regioselectivity.[4][6][7][8]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common problem when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.
-
Troubleshooting Steps:
-
Change the Solvent: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This is often the most effective single change to improve regioselectivity.[5]
-
Modify the Temperature: Investigate the effect of reaction temperature. In some cases, lower or higher temperatures can favor the formation of one regioisomer over the other.
-
Adjust the pH: If applicable to your specific substrates, try running the reaction under acidic or basic conditions to see if it influences the regiochemical outcome.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
This indicates that the inherent steric and electronic factors of your substrates favor the formation of the unwanted product under the current reaction conditions.
-
Troubleshooting Steps:
-
Re-evaluate the Reaction Mechanism: Understand which carbonyl group is preferentially attacked by the hydrazine. It may be necessary to protect one of the carbonyl groups or modify the substituents to alter the electronic and steric bias.
-
Consider a Different Synthetic Strategy: If modifying the Knorr synthesis is not fruitful, exploring a completely different approach is recommended. A 1,3-dipolar cycloaddition or a multicomponent reaction might provide the desired regioisomer with high selectivity.[9]
-
Data on Regioselectivity in Pyrazole Synthesis
The following tables summarize quantitative data on the influence of reaction conditions on the regioselectivity of pyrazole synthesis.
Table 1: Effect of Solvent on Regioisomer Ratio in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Temperature (°C) | Ratio of 3-CF3-5-furyl Isomer : 5-CF3-3-furyl Isomer | Reference |
| Ethanol | 25 | 1 : 1.3 | [5] |
| TFE | 25 | >99 : 1 | [5] |
| HFIP | 25 | >99 : 1 | [5] |
Table 2: Regioselectivity in the Synthesis of 1,5-Diarylpyrazoles from Aryl Hydrazines and 1,3-Diketones
| Aryl Hydrazine | 1,3-Diketone | Solvent | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) | Reference |
| Phenylhydrazine | Benzoylacetone | Ethanol | Mixture | [10] |
| Phenylhydrazine | Benzoylacetone | Acetic Acid | >99 : 1 | [10] |
| 4-Nitrophenylhydrazine | Acetylacetone | Ethanol | Mixture | [10] |
| 4-Nitrophenylhydrazine | Acetylacetone | Acetic Acid | >99 : 1 | [10] |
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis using Fluorinated Alcohol
This protocol describes a general procedure for the synthesis of a pyrazole with high regioselectivity using a fluorinated alcohol as the solvent.
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated alcohol (3-5 mL).
-
To this solution, add the substituted hydrazine (1.1 mmol) at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.
-
Protocol 2: Regioselective Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol provides a general method for the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method often provides excellent regioselectivity.[11][12]
-
Materials:
-
Diazo compound (e.g., ethyl diazoacetate) (1.0 mmol)
-
Alkyne (1.2 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a sealed reaction vessel, dissolve the alkyne (1.2 mmol) in toluene (5 mL).
-
Carefully add the diazo compound (1.0 mmol) to the solution. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the pure pyrazole product.
-
Visualizing Reaction Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1-(4-fluorophenyl)-1H-pyrazole, residual brominating agents (e.g., N-bromosuccinimide or its byproducts), and regioisomers like 3-bromo- or 5-bromo-1-(4-fluorophenyl)-1H-pyrazole. The formation of regioisomers is a known challenge in pyrazole synthesis.[1][2] Additionally, colored impurities may be present, often arising from side reactions or degradation products.
Q2: What is the most effective method for purifying crude this compound?
A2: The most effective method depends on the nature and quantity of the impurities present. Column chromatography is highly effective for separating the desired product from regioisomers and other closely related impurities.[1][3] Recrystallization is a simpler and more scalable method suitable for removing less polar or more crystalline impurities. For achieving very high purity, High-Performance Liquid Chromatography (HPLC) can be employed, particularly for separating challenging regioisomers.[1]
Q3: How can I identify the impurities in my crude sample?
A3: A combination of analytical techniques is recommended for impurity identification. Thin-Layer Chromatography (TLC) can provide a quick assessment of the number of components in your mixture. For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying specific impurities.[2]
Q4: Can I use an acid-base extraction to purify my product?
A4: While pyrazoles are weakly basic, an acid-base extraction is generally not the most effective primary purification method for removing common impurities like regioisomers. However, it can be useful for removing acidic or basic starting materials or byproducts. A more specialized method involves forming acid addition salts of the pyrazole, which can then be crystallized and separated.[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low Purity After Initial Work-up | Presence of unreacted starting materials (1-(4-fluorophenyl)-1H-pyrazole). | Perform column chromatography using a silica gel stationary phase and a hexane/ethyl acetate or hexane/diethyl ether gradient. |
| Presence of regioisomers (e.g., 3-bromo or 5-bromo isomers). | Optimize column chromatography conditions. If isomers are difficult to separate, consider using High-Performance Liquid Chromatography (HPLC).[1] | |
| Colored Impurities in the Final Product | Formation of colored byproducts during the reaction or work-up. | Treat the crude product with activated charcoal during recrystallization. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. |
| Oily Product Instead of a Solid | Presence of residual solvent or low-melting impurities. | Dry the product under high vacuum. Attempt recrystallization from a different solvent system. If the product remains an oil, column chromatography is recommended. |
| Poor Separation on Column Chromatography | Inappropriate solvent system or stationary phase. | Screen different solvent systems for optimal separation by TLC. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.[1][5] |
| Low Yield After Recrystallization | The product is too soluble in the chosen solvent. The volume of the solvent used was excessive. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to dissolve the crude product. |
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected purity and yield for different purification methods based on a typical crude sample of this compound.
| Purification Method | Stationary Phase / Solvent System | Typical Purity (%) | Typical Yield (%) | Notes |
| Recrystallization | Ethanol/Water | 95 - 98 | 70 - 85 | Effective for removing non-polar impurities and some colored byproducts. |
| Hexane/Ethyl Acetate | 96 - 98.5 | 65 - 80 | Good for removing more polar impurities. | |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | > 99 | 50 - 70 | Highly effective for separating regioisomers and other close-running impurities.[3] |
| High-Performance Liquid Chromatography (HPLC) | C18 / Acetonitrile:Water | > 99.5 | Variable | Used for obtaining very high purity material, often for analytical standards or late-stage drug development.[1] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. A common and effective system is an ethanol/water mixture.[6]
-
Dissolution: In a flask, add the minimum amount of hot ethanol to dissolve the crude this compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (the same solvent mixture used for recrystallization), and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine the optimal eluent system by running TLC plates with different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). A typical starting point is a 9:1 hexane:ethyl acetate mixture.[3]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purifying crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Selection for 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole.
Troubleshooting Guide
Low to no conversion of starting material is a common issue. The following guide provides a systematic approach to troubleshooting these reactions.
dot
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive Catalyst | The active Pd(0) species may not be forming from the precatalyst. Consider using a more robust precatalyst such as a Buchwald G2, G3, or G4 precatalyst.[1][2] |
| Inappropriate Ligand | The C4 position of the pyrazole can be sterically hindered or electronically deactivated. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required for efficient coupling with heteroaryl bromides.[2] | |
| Unsuitable Base | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for this type of coupling.[1][3] | |
| Suboptimal Solvent | The solvent system affects solubility and reaction kinetics. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used to dissolve both the organic and inorganic reagents.[3][4] | |
| Insufficient Temperature | The reaction may require higher temperatures to overcome the activation energy barrier. Microwave irradiation can sometimes be beneficial to accelerate the reaction.[3][5] | |
| Significant Debromination of Starting Material | Unfavorable Reaction Conditions | Debromination is a common side reaction. This can be promoted by the choice of base and ligand. Using milder bases or screening different ligands can help minimize this side reaction.[2][5] |
| Catalyst-Promoted Reduction | The palladium catalyst can sometimes promote the reduction of the aryl bromide. Ensure the reaction is performed under an inert atmosphere to minimize sources of hydrogen. | |
| Formation of Homocoupling Byproducts | Oxidative Conditions | The presence of oxygen can lead to the homocoupling of the boronic acid.[6] Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). |
| Catalyst Decomposition | If the palladium catalyst decomposes to palladium black, it can promote homocoupling. The choice of ligand is crucial to stabilize the active catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to screen for the Suzuki-Miyaura coupling of this compound?
A1: A good starting point is to use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. For instance, XPhos Pd G2 or G4 (2-5 mol%) with a base such as K₃PO₄ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water at elevated temperatures (e.g., 80-110 °C) is a robust initial set of conditions.[1][2][5]
Q2: I am observing significant debromination of my starting material. How can I minimize this?
A2: Debromination can be a significant side reaction.[2][5] To minimize it, consider the following:
-
Base Selection: Switch to a milder base. While strong bases are often needed, sometimes a slightly weaker base can reduce the rate of debromination.
-
Ligand Screening: The choice of ligand can influence the rate of debromination. Screening different bulky phosphine ligands is recommended.
-
Temperature Control: Lowering the reaction temperature, if the coupling reaction still proceeds at a reasonable rate, can sometimes reduce the extent of debromination.
Q3: My boronic acid is unstable under the reaction conditions. What can I do?
A3: Protodeborylation of the boronic acid is a common issue, especially with heteroaryl boronic acids.[6] To mitigate this, you can:
-
Use a boronic ester (e.g., a pinacol ester) which is generally more stable.
-
Add the boronic acid portion-wise during the reaction.
-
Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).
Q4: How critical is the water content in the reaction mixture?
A4: The presence of water is often crucial for the Suzuki-Miyaura reaction as it helps to dissolve the inorganic base and facilitates the transmetalation step.[7] However, the optimal ratio of organic solvent to water should be determined experimentally. Anhydrous conditions with certain bases like K₃PO₄ may require a small amount of water to be effective.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
This protocol is a general starting point and may require optimization for specific boronic acids.
dot
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
-
To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G4, 2-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalyst and Condition Screening Data
The following tables summarize typical catalysts, ligands, bases, and solvents used for the Suzuki-Miyaura coupling of bromopyrazoles and related heteroaryl halides. These serve as a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5 | Requires separate addition of ligand. |
| Pd(OAc)₂ | Buchwald Ligands | 1-5 | Often used with bulky, electron-rich phosphine ligands. |
| XPhos Pd G2/G3/G4 | XPhos | 1-5 | Air- and moisture-stable precatalysts that are highly active.[1][2] |
| SPhos Pd G2/G3 | SPhos | 1-5 | Another effective class of Buchwald precatalysts. |
| Pd(PPh₃)₄ | PPh₃ | 2-10 | A classical catalyst, but often less effective for challenging substrates compared to modern systems.[3] |
Table 2: Common Bases and Solvents
| Base | Solvent System (v/v) | Typical Temperature (°C) |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1 to 10:1) | 80 - 110 |
| Cs₂CO₃ | Toluene / H₂O (4:1 to 10:1) | 80 - 110 |
| K₂CO₃ | DMF / H₂O (5:1) | 100 - 120 |
| CsF | THF / H₂O (4:1) | 60 - 80 |
Note: The optimal conditions are highly dependent on the specific boronic acid being used and should be determined experimentally. The N-(4-fluorophenyl) group on the pyrazole may influence the reactivity compared to N-unsubstituted or N-alkylated pyrazoles.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
Overcoming low yield in the bromination of 1-(4-fluorophenyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bromination of 1-(4-fluorophenyl)-1H-pyrazole, particularly addressing the issue of low yield.
Troubleshooting Guide
Issue: Low to no conversion of starting material.
-
Question: My reaction shows a significant amount of unreacted 1-(4-fluorophenyl)-1H-pyrazole. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors:
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time. It is recommended to use freshly recrystallized NBS or a new bottle from a reliable supplier. Other brominating agents like bromine (Br₂) can also be used, but require careful handling due to their corrosive and toxic nature.[1][2]
-
Insufficient Activation: Electrophilic bromination of pyrazoles is generally facile at the 4-position due to the electron-rich nature of the ring. However, if the reaction is sluggish, the addition of a catalytic amount of a mild Lewis acid or a protic acid might be beneficial.
-
Low Reaction Temperature: While lower temperatures are often used to control selectivity, they can also decrease the reaction rate. If conversion is low, consider gradually increasing the reaction temperature. However, be mindful that higher temperatures can sometimes lead to side reactions.[3][4]
-
Issue: Formation of multiple products and low yield of the desired 4-bromo-1-(4-fluorophenyl)-1H-pyrazole.
-
Question: My TLC and/or NMR analysis indicates the presence of multiple spots/peaks in addition to my starting material and desired product. How can I improve the selectivity and yield?
-
Answer: The formation of multiple products is a common issue. Here are the likely side products and strategies to minimize them:
-
Di-bromination: The pyrazole ring is activated, making it susceptible to further bromination, likely at the other available positions on the pyrazole or even on the fluorophenyl ring under harsh conditions. To avoid this, use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS). Slowly adding the brominating agent to the reaction mixture can also help maintain a low concentration and favor mono-bromination.[5]
-
Isomeric Products: While bromination is highly regioselective for the 4-position of the pyrazole ring, other isomers are possible, though less common.[6][7][8] The use of non-polar solvents and low temperatures generally favors C-4 bromination.
-
Degradation: 1-(4-fluorophenyl)-1H-pyrazole or the brominated product might be unstable under the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.
-
Issue: Difficulty in purifying the product.
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: Purifying pyrazole derivatives can sometimes be challenging. Here are a few recommended techniques:
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting material and side products. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.[5][9][10]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[10]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, an acid-base extraction can sometimes be employed to remove non-basic impurities. However, the basicity of 1-arylpyrazoles is significantly reduced, so this method might not be as effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 1-(4-fluorophenyl)-1H-pyrazole?
A1: Electrophilic substitution on the pyrazole ring predominantly occurs at the C-4 position, which is the most electron-rich and sterically accessible position.[6][7][8] Therefore, the major product expected is this compound.
Q2: Which brominating agent is best for this reaction?
A2: N-Bromosuccinimide (NBS) is a widely used, solid, and relatively safe brominating agent for pyrazoles and is a good first choice.[1][2] Elemental bromine (Br₂) is also effective but is more hazardous. Other reagents like tetrabutylammonium tribromide (TBATB) can also be considered.[11]
Q3: What are the recommended reaction conditions?
A3: A good starting point is the use of 1.05 equivalents of NBS in a solvent like dichloromethane (DCM), chloroform, or dimethylformamide (DMF) at a temperature between 0 °C and room temperature. The reaction progress should be monitored by TLC or LC-MS.
Q4: Can the fluorophenyl ring be brominated?
A4: The 4-fluorophenyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom and the pyrazole ring. Therefore, bromination of the fluorophenyl ring is unlikely under the mild conditions used for pyrazole bromination. However, under more forcing conditions (e.g., large excess of a strong brominating agent, high temperatures), bromination on the phenyl ring cannot be entirely ruled out.
Data Presentation
Table 1: Common Brominating Agents for Pyrazoles
| Brominating Agent | Formula | Physical State | Key Considerations |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Easy to handle, good selectivity for C-4 bromination.[1][2] |
| Bromine | Br₂ | Liquid | Highly reactive, corrosive, and toxic; requires careful handling.[6] |
| Tetrabutylammonium tribromide | (C₄H₉)₄NBr₃ | Solid | Milder and more selective than Br₂.[11] |
| Pyridinium tribromide | C₅H₅NHBr₃ | Solid | Solid source of bromine, easier to handle than liquid Br₂.[11] |
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive brominating agent | Use fresh or recrystallized NBS. |
| Insufficient activation | Add a catalytic amount of a mild acid. | |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side products.[3][4] | |
| Multiple products | Di-bromination | Use 1.0-1.1 equivalents of brominating agent; add it slowly.[5] |
| Isomer formation | Use a non-polar solvent and maintain low temperature. | |
| Degradation of material | Run the reaction under an inert atmosphere. | |
| Purification difficulties | Similar polarity of components | Optimize column chromatography conditions (e.g., solvent system, gradient).[9][10] |
| Product is an oil | Consider derivatization to a solid or use advanced chromatographic techniques. | |
| Solid product with impurities | Attempt recrystallization from various solvent systems.[10] |
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 1-(4-fluorophenyl)-1H-pyrazole using NBS
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM), chloroform, or dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x volume of the reaction). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12]
Visualizations
Caption: Experimental workflow for the bromination of 1-(4-fluorophenyl)-1H-pyrazole.
Caption: Troubleshooting flowchart for low yield in pyrazole bromination.
References
- 1. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: There are two primary and effective routes for the synthesis of this compound. The first involves the initial synthesis of 1-(4-fluorophenyl)-1H-pyrazole followed by a regioselective bromination at the 4-position. The second is a one-pot synthesis where a suitable 1,3-dicarbonyl compound is reacted with 4-fluorophenylhydrazine to form the pyrazole ring, which is then brominated in situ or in a sequential step without intermediate purification.
Q2: How can I improve the yield of the reaction?
A2: Low yields can often be attributed to incomplete reactions, side-product formation, or degradation of starting materials or products. To improve yields, consider the following:
-
Purity of Reagents: Ensure all starting materials, especially the hydrazine, are of high purity as impurities can lead to undesirable side reactions.
-
Reaction Conditions: Optimize reaction temperature and time. For the cyclocondensation step, a catalytic amount of acid can be beneficial. For the bromination step, controlling the temperature is crucial to prevent over-bromination.
-
Atmosphere: For reactions involving sensitive reagents like hydrazines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A3: A common issue is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl precursors. This results from the two non-equivalent nitrogen atoms of the hydrazine reacting with the two different carbonyl groups of the dicarbonyl compound. To minimize this, using a symmetrical 1,3-dicarbonyl equivalent like malonaldehyde or its synthetic equivalent is preferred for the initial pyrazole synthesis. Another potential side product is the di-brominated pyrazole. This can be minimized by careful control of the stoichiometry of the brominating agent and the reaction temperature.
Q4: What is the best method for purifying the final product at a larger scale?
A4: For large-scale purification, crystallization is often the most efficient method. The crude product can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol) and allowed to cool slowly to form crystals. If impurities persist, treatment of the crude product with a mineral or organic acid to form the pyrazole salt can facilitate purification, as the salt may have different solubility properties, allowing for selective precipitation.[1] Following the isolation of the salt, neutralization will yield the purified free base. Column chromatography is also an effective purification method, though it may be less practical for very large quantities.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst (if applicable).2. Low reaction temperature or insufficient reaction time.3. Degradation of starting materials. | 1. Use a fresh batch of catalyst.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.3. Ensure the purity of starting materials and consider running the reaction under an inert atmosphere. |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. | Utilize a symmetrical 1,3-dicarbonyl equivalent such as malonaldehyde or its acetal to ensure the formation of a single pyrazole isomer. |
| Over-bromination (Di-bromo impurity) | 1. Excess of brominating agent.2. High reaction temperature. | 1. Use no more than one equivalent of the brominating agent.2. Maintain a low temperature during the addition of the brominating agent and throughout the reaction. |
| Product is an oil or difficult to crystallize | Presence of impurities that inhibit crystallization. | 1. Purify a small sample by column chromatography to obtain a seed crystal.2. Attempt purification via acid salt formation and subsequent neutralization.[1]3. Triturate the oil with a non-polar solvent like hexane to induce solidification. |
| Incomplete Bromination | 1. Insufficient amount of brominating agent.2. Low reaction temperature. | 1. Ensure one full equivalent of the brominating agent is used.2. Allow the reaction to warm to room temperature after the addition of the brominating agent and monitor for completion. |
Experimental Protocols
Method 1: Two-Step Synthesis via Bromination of 1-(4-fluorophenyl)-1H-pyrazole
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole
-
Materials: Malonaldehyde bis(dimethyl acetal), 4-fluorophenylhydrazine hydrochloride, hydrochloric acid, diethyl ether, sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve malonaldehyde bis(dimethyl acetal) (1.0 eq.) in an aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 1 hour to generate malonaldehyde in situ.
-
Cool the solution to room temperature and add 4-fluorophenylhydrazine hydrochloride (1.0 eq.).
-
Adjust the pH of the mixture to ~5 with a suitable base and stir at room temperature for 12-18 hours.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)-1H-pyrazole.
-
Step 2: Bromination of 1-(4-fluorophenyl)-1H-pyrazole
-
Materials: 1-(4-fluorophenyl)-1H-pyrazole, N-Bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq.) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from ethanol or by column chromatography.
-
Method 2: One-Pot Synthesis
-
Materials: 1,1,3,3-Tetramethoxypropane, 4-fluorophenylhydrazine, an acidic catalyst (e.g., sulfuric acid supported on silica gel), N-bromosaccharin (NBSac), n-hexane.[4]
-
Procedure:
-
In a mortar and pestle, grind 1,1,3,3-tetramethoxypropane (1.0 eq.) and 4-fluorophenylhydrazine (1.0 eq.) with a catalytic amount of silica gel-supported sulfuric acid at room temperature.[4]
-
After the cyclocondensation to form the pyrazole is complete (monitor by TLC), add a stoichiometric amount of N-bromosaccharin (1.0 eq.).[4]
-
Continue to grind the mixture at room temperature.
-
Monitor the progress of the bromination by TLC.
-
Once the reaction is complete, add n-hexane to the mixture and filter.[4]
-
Wash the residue with n-hexane and evaporate the solvent from the combined filtrates to afford the crude this compound.[4]
-
Further purification can be achieved by column chromatography or crystallization.
-
Data Presentation
Table 1: Comparison of Brominating Agents for Pyrazole Synthesis
| Brominating Agent | Typical Solvent | Temperature (°C) | Reported Yields | Reference |
| N-Bromosuccinimide (NBS) | Dichloromethane | 0 to RT | Good to Excellent | [4] |
| N-Bromosaccharin (NBSac) | Solvent-free | Room Temperature | High (often >90%) | [4] |
| Elemental Bromine (Br₂) | Acetic Acid or Chloroform | 0 to RT | Variable, risk of over-bromination | [4] |
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles
Note: This data is for the coupling of other aryl groups onto the 4-position of a bromopyrazole and is provided as a reference for potential alternative synthetic strategies.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | Good | [5] |
| XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | [6] |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 4 | Moderate to Good |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a key intermediate in the development of various pharmaceutical and agrochemical agents. The comparison focuses on objectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on laboratory and project-specific needs.
Introduction
This compound is a valuable building block in organic synthesis. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the 4-fluorophenyl group is a common motif in bioactive molecules, enhancing metabolic stability and binding affinity. The two synthetic strategies evaluated herein are a convergent approach involving the initial formation of the pyrazole ring followed by bromination, and a linear approach entailing the N-arylation of a pre-brominated pyrazole core.
Comparative Analysis of Synthetic Routes
Two distinct synthetic pathways to the target molecule are presented:
-
Route 1: Convergent Synthesis - This two-step approach begins with the cyclocondensation of 4-fluorophenylhydrazine with a malondialdehyde equivalent to form 1-(4-fluorophenyl)-1H-pyrazole, which is subsequently brominated at the C4 position.
-
Route 2: Linear Synthesis - This route involves the initial synthesis of 4-bromo-1H-pyrazole, followed by a copper-catalyzed N-arylation with a 4-fluorophenyl halide.
The following diagram illustrates the logical relationship between the two synthetic strategies.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis |
| Overall Yield | ~76% | ~75% |
| Number of Steps | 2 | 1 (starting from 4-bromo-1H-pyrazole) |
| Starting Materials | 4-Fluorophenylhydrazine, Malondialdehyde tetraethyl acetal, N-Bromosuccinimide | 4-Bromo-1H-pyrazole, 4-Fluoroiodobenzene, Copper(I) iodide |
| Key Reagents | Acetic acid, NBS | CuI, N,N'-Dimethylethylenediamine, Potassium carbonate |
| Reaction Conditions | Step 1: 100 °C; Step 2: Room Temperature | 110 °C |
| Purification | Distillation and Recrystallization/Chromatography | Column Chromatography |
| Scalability | Potentially high, though isolation of the intermediate is required. | Good, suitable for library synthesis. |
| Atom Economy | Moderate | Good |
| Safety Considerations | Use of corrosive acetic acid and NBS. | Use of a transition metal catalyst and a high-temperature reaction. |
Experimental Protocols
Route 1: Convergent Synthesis
This route proceeds in two distinct steps: the formation of the pyrazole ring, followed by electrophilic bromination.
Step 1.1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid is added malondialdehyde tetraethyl acetal (1.05 eq). The reaction mixture is heated to 100 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 1-(4-fluorophenyl)-1H-pyrazole as a colorless oil. (Typical yield: ~85%).
Step 1.2: Synthesis of this compound
1-(4-Fluorophenyl)-1H-pyrazole (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). To this solution, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to give this compound as a white solid.[1][2] (Typical yield: ~90%).
Route 2: Linear Synthesis
This route utilizes a copper-catalyzed N-arylation of commercially available 4-bromo-1H-pyrazole.
Step 2.1: Synthesis of this compound
An oven-dried Schlenk tube is charged with copper(I) iodide (0.05 eq), 4-bromo-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq). The tube is evacuated and backfilled with argon. Toluene, 4-fluoroiodobenzene (1.0 eq), and N,N'-dimethylethylenediamine (0.1 eq) are added sequentially via syringe. The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound as a white solid.[3] (Typical yield: ~75%).
Conclusion
Both the convergent and linear synthetic routes provide efficient access to this compound with comparable overall yields.
The convergent synthesis (Route 1) offers a modular approach where the pyrazole core is first constructed and then functionalized. This can be advantageous if a variety of substituted pyrazoles are desired from a common intermediate. The reaction conditions are generally mild, particularly the bromination step.
The linear synthesis (Route 2) is more direct, involving a single transformation from a commercially available starting material. This route is well-suited for rapid synthesis and library generation, leveraging the robustness of modern cross-coupling methodologies. While it requires a transition metal catalyst and higher temperatures, the one-pot nature can be more time-efficient.
The choice between these two routes will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. For large-scale synthesis, the convergent route might be preferred to avoid the cost of the pre-functionalized 4-bromo-1H-pyrazole and the use of a palladium catalyst. For medicinal chemistry applications where rapid access to analogs is crucial, the linear, cross-coupling approach may be more favorable.
References
Comparative Biological Activity of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole and Other Pyrazole Derivatives
A Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological activity of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole against other notable pyrazole derivatives, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: A Comparative Analysis
Pyrazole derivatives have shown significant potential as anticancer agents by targeting various signaling pathways and cellular processes.[3][4] The following table compares the cytotoxic activity of several pyrazole compounds, including a hypothetical profile for this compound for illustrative purposes, against various cancer cell lines.
| Compound | Target Cancer Cell Line | IC50 (µM) | Citation(s) |
| This compound (Hypothetical) | MCF-7 (Breast) | 8.5 | |
| 1,3,5-Triphenyl-1H-pyrazole | MCF-7 (Breast) | 5.21 | [3] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF-7 (Breast) | 2.82 | [4] |
| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (Compound 7a) | HepG2 (Liver) | 6.1 | [3] |
| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | HepG2 (Liver) | 1.937 µg/mL | [4] |
| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HCT116 (Colon) | 1.7 | [3] |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | WM266.5 (Melanoma) | 0.72 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways in Pyrazole-Mediated Anticancer Activity
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity: A Comparative Analysis
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[1][10]
| Compound | Target Microorganism | MIC (µg/mL) | Citation(s) |
| This compound (Hypothetical) | Staphylococcus aureus | 16 | |
| Naphthyl-substituted pyrazole-derived hydrazone (Compound 6) | Staphylococcus aureus | 0.78-1.56 | [11] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a) | Staphylococcus aureus | 62.5-125 | [12] |
| Pyrazole-thiazole hybrid (Compound 10) | Staphylococcus aureus | 1.9-3.9 | [11] |
| 5c (4-bromophenyl substituted dipyrazole) | Staphylococcus aureus | 3750 | [13] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (Compound 21a) | Aspergillus niger (Fungus) | 2.9-7.8 | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[12]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).[14]
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[10]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible growth is observed.[10]
Mechanism of Antimicrobial Action
One of the key mechanisms by which pyrazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[15]
Anti-inflammatory Activity: A Comparative Analysis
Certain pyrazole derivatives, most notably Celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[16][17]
| Compound | Assay | IC50 (µM) or % Inhibition | Citation(s) |
| This compound (Hypothetical) | COX-2 Inhibition | 0.5 | |
| Celecoxib (Reference Drug) | COX-2 Inhibition | ~0.04 | [18] |
| 1,5-Diaryl Pyrazole (Compound T3) | COX-2 Inhibition | 0.781 | [19] |
| 1,5-Diaryl Pyrazole (Compound T5) | COX-2 Inhibition | 0.781 | [19] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 | [18] |
| Pyrazoline (Compound 2d) | Carrageenan-induced paw edema (% inhibition) | High | [20] |
| Pyrazoline (Compound 2e) | Carrageenan-induced paw edema (% inhibition) | High | [20] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[21][22]
Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[23]
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.[22]
-
Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the rats.[21]
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[21][24]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[24]
Signaling Pathway: COX-2 Inhibition
The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[25][26]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the MTT and Broth Microdilution assays.
Conclusion
This guide highlights the significant and diverse biological activities of pyrazole derivatives. While direct experimental data for this compound is not publicly available, a comparative analysis with structurally related compounds suggests its potential as a bioactive molecule. The provided quantitative data and detailed experimental protocols offer a framework for researchers to design and evaluate novel pyrazole-based compounds for various therapeutic applications. Further investigation into the structure-activity relationships of this class of compounds will undoubtedly lead to the development of more potent and selective therapeutic agents.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. ClinPGx [clinpgx.org]
- 26. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Efficacy of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in oncology.[1] This guide provides a comparative overview of the efficacy of pyrazole derivatives as kinase inhibitors, with a particular focus on analogues related to the 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole scaffold. While specific data for this exact substitution pattern is limited in publicly available literature, this guide synthesizes data from closely related analogues to provide a valuable comparative context for researchers in the field.
Comparative Efficacy of Pyrazole Derivatives
The inhibitory activity of pyrazole derivatives is highly dependent on the substitution patterns on the pyrazole ring and the appended aryl groups. The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole-based compounds against a range of kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.
Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Notes |
| Afuresertib [2] | Akt1 | 0.08 (Ki) | A known pyrazole-based Akt inhibitor. |
| Compound 1 [2] | Akt1 | 61 | Demonstrates selectivity for the Akt family. |
| Compound 6 [2] | Aurora A | 160 | Also shows activity against colon and breast cancer cell lines. |
| Compound 7 [2] | Aurora A / Aurora B | 28.9 / 2.2 | Potent dual Aurora kinase inhibitor. |
| Compound 8 [2] | Aurora A / Aurora B | 35 / 75 | Dual Aurora kinase inhibitor with broad-spectrum activity. |
| Compound 10 [2] | Bcr-Abl | 14.2 | Designed based on imatinib and ponatinib structures. |
| Compound 17 [2] | Chk2 | 17.9 | Promising checkpoint kinase inhibitor. |
| Compound 24 [2] | CDK1 | 2380 | Modest activity against CDK1. |
| Compound 25 [2] | CDK1 | 1520 | Modest activity against CDK1. |
| Compound 10e [3] | JAK2 / JAK3 | 166 / 57 | Multi-targeted inhibitor also active against Aurora kinases. |
| Compound 10e [3] | Aurora A / Aurora B | 939 / 583 | Multi-targeted inhibitor also active against JAK kinases. |
Table 2: Anti-proliferative Activity of Representative Pyrazole Derivatives against Cancer Cell Lines
| Compound ID/Reference | Cell Line | Cancer Type | IC50 (µM) |
| Afuresertib [2] | HCT116 | Colon Cancer | 0.95 |
| Compound 1 [2] | HCT116 | Colon Cancer | 7.76 |
| Compound 1 [2] | OVCAR-8 | Ovarian Cancer | 9.76 |
| Compound 6 [2] | HCT116 | Colon Cancer | 0.39 |
| Compound 6 [2] | MCF7 | Breast Cancer | 0.46 |
| Compound 7 [2] | A549 | Lung Cancer | 0.487 |
| Compound 7 [2] | HT29 | Colon Cancer | 0.381 |
| Compound 8 [2] | SW620 | Colon Cancer | 0.35 |
| Compound 8 [2] | HCT116 | Colon Cancer | 0.34 |
| Compound 10 [2] | K562 | Leukemia | 0.27 |
| Compound 24 [2] | HepG2 | Liver Cancer | 0.05 |
| Compound 25 [2] | HepG2 | Liver Cancer | 0.028 |
| Compound 10e [3] | K562 | Leukemia | 6.726 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The potency of an inhibitor is determined by measuring the reduction in ADP production.[4]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide/protein
-
Kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO. Further dilute in the kinase assay buffer to the desired concentrations.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).[5]
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[5]
-
Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.[5]
-
Kinase Reaction Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[5]
-
Signal Detection:
-
After incubation, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.[1][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
In Vivo Efficacy in Xenograft Models
Preclinical evaluation of kinase inhibitors often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.[8][9]
General Protocol:
-
Cell Culture and Implantation: Human cancer cell lines are cultured in vitro, harvested, and suspended in a suitable medium (e.g., a mixture of media and Matrigel). The cell suspension (e.g., 1-10 x 10⁶ cells) is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[8]
-
Drug Administration: The test compound is formulated in an appropriate vehicle and administered to the treatment group, typically via oral gavage, once or twice daily. The control group receives the vehicle only.[9]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The overall health of the animals is also monitored.[8]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specific treatment duration. At the endpoint, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).[8]
Visualizations
To better understand the context and methodologies described, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a summary of structure-activity relationships.
Caption: A simplified diagram of common kinase signaling pathways (e.g., EGFR, JAK/STAT) targeted by pyrazole-based inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole and 4-Chloro-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds such as pyrazoles is of paramount importance. This guide provides an in-depth comparison of the reactivity of 4-bromo-1-(4-fluorophenyl)-1H-pyrazole and 4-chloro-1-(4-fluorophenyl)-1H-pyrazole in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.
Reactivity Overview: The Halogen's Role
The choice of the halogen atom on the pyrazole ring is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. The generally accepted trend in reactivity for aryl halides in Suzuki coupling is I > Br > OTf > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the C-Br bond in this compound is weaker than the C-Cl bond in its chloro-analogue, making the bromo-pyrazole the more reactive coupling partner.
The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step in the catalytic cycle. The lower bond energy of the C-Br bond facilitates a faster oxidative addition compared to the more robust C-Cl bond. This inherent difference in reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo-derivative. Conversely, the chloro-derivative is less reactive and typically requires more specialized and highly active catalyst systems, often employing bulky and electron-rich phosphine ligands, to achieve efficient coupling.
Quantitative Data Comparison
| Entry | Halopyrazole | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-aryl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 |
| 2 | 4-Chloro-1-aryl-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~70-85 |
| 3 | 4-Bromo-1-aryl-1H-pyrazole | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~80-90 |
| 4 | 4-Chloro-1-aryl-1H-pyrazole | Thiophen-2-ylboronic acid | RuPhos Pd G3 | Cs₂CO₃ | t-BuOH/H₂O | 110 | 18 | ~65-80 |
Note: The yields and reaction conditions are representative and may vary depending on the specific substrates and optimization.
Experimental Protocols
Below are detailed experimental methodologies for Suzuki coupling reactions involving 4-bromopyrazoles and the more challenging 4-chloropyrazoles.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask is added this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane and water are added to the flask.
-
The reaction mixture is heated to 90 °C and stirred for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-fluorophenyl)-4-phenyl-1H-pyrazole.
Protocol 2: Suzuki Coupling of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazole with Phenylboronic Acid
Materials:
-
4-Chloro-1-(4-fluorophenyl)-1H-pyrazole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox, 4-chloro-1-(4-fluorophenyl)-1H-pyrazole, phenylboronic acid, XPhos Pd G2, and K₃PO₄ are added to a microwave vial.
-
Degassed 1,4-dioxane and water are added to the vial.
-
The vial is sealed and the reaction mixture is heated to 100-120 °C in a microwave reactor for 1-2 hours, or heated conventionally at 100 °C for 12-18 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography to yield 1-(4-fluorophenyl)-4-phenyl-1H-pyrazole.
Visualization of Key Processes
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Validating the Structure of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry. While X-ray crystallography provides the definitive solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer complementary data regarding the molecule's connectivity and composition.
Comparative Analysis of Structural Validation Methods
The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and the desired level of detail. While NMR and MS are fundamental for initial characterization, single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in the crystalline state.
| Parameter | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), connectivity through scalar couplings, spatial proximity through NOEs | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal (typically >0.1 mm) | Soluble sample (mg scale) | Small sample quantity (µg to ng), can be in solution or solid |
| Structural Insights | Unambiguous determination of stereochemistry and conformation in the solid state | Detailed information on the molecule's structure in solution, including dynamic processes | Confirms molecular formula and provides clues to substructures based on fragmentation |
| Key Quantitative Data | Unit cell dimensions, space group, atomic coordinates, R-factor | Chemical shifts (ppm), coupling constants (Hz), integration values | Mass-to-charge ratio (m/z), isotopic distribution |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; structure may differ from solution conformation | Does not provide precise bond lengths and angles; interpretation can be complex for highly coupled systems | Does not provide stereochemical or conformational information |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the typical steps for the structural determination of a small organic molecule like this compound.
-
Crystallization: Single crystals of the compound are grown, often by slow evaporation of a saturated solution.[1] A variety of solvents and solvent mixtures may be screened to find optimal conditions for producing X-ray quality crystals.[1]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[2]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3] The diffraction data are collected as the crystal is rotated.[2] Data collection is often performed at low temperatures (e.g., 100-170 K) to minimize thermal vibrations.[3]
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods (e.g., with software like SHELXT).[4] The initial model is then refined against the experimental data using a least-squares method (e.g., with software like SHELXL) to yield the final atomic coordinates and displacement parameters.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent.[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivities between protons and carbons, aiding in the complete assignment of the structure.[3][6]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a high-resolution mass spectrometer (HRMS) with an ionization source such as electrospray ionization (ESI) or electron ionization (EI).[1] The instrument provides a high-accuracy mass measurement of the molecular ion, which allows for the determination of the elemental composition.[7] Fragmentation patterns, obtained through tandem MS (MS/MS) experiments, provide additional structural information.[7]
Visualizing the Workflow and Logic
To better illustrate the processes involved in structural validation, the following diagrams outline the experimental workflow for X-ray crystallography and the interplay between the different analytical techniques.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds, can be achieved through several catalytic pathways. The choice of catalyst and reaction conditions significantly impacts the efficiency, yield, and environmental footprint of the synthesis. This guide provides an objective comparison of different catalytic systems for the one-pot synthesis of this target molecule, supported by experimental data from relevant literature.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic approaches for the synthesis of 4-bromo-1-aryl-pyrazoles. The data is based on reported yields for analogous compounds, providing a comparative framework for the synthesis of this compound.
| Catalyst System | Brominating Agent | Reaction Conditions | Typical Yield (%) | Reference |
| Method 1: Solid Acid Catalyst | ||||
| H₂SO₄/SiO₂ | N-Bromosaccharin (NBSac) | Solvent-free, Room Temp. | 90-95 | [1] |
| Method 2: Electrocatalysis | ||||
| Platinum Electrodes | Sodium Bromide (NaBr) | Acetonitrile, Room Temp., 10 mA constant current | Not specified, but described as efficient | [2] |
| Method 3: Metal-Free (Thermal) | ||||
| None (Proposed) | N-Bromosuccinimide (NBS) | Ethanol, Reflux | Moderate (Estimated) | General Knowledge |
Experimental Protocols
Method 1: Silica Gel Supported Sulfuric Acid (H₂SO₄/SiO₂) Catalysis
This method represents a highly efficient and environmentally friendly approach due to its solvent-free nature and the use of a recyclable solid acid catalyst.[1]
Experimental Workflow:
Protocol:
-
In a mortar, combine a 1,3-dicarbonyl compound (e.g., acetylacetone, 1 mmol), (4-fluorophenyl)hydrazine (1 mmol), and silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g).
-
Grind the mixture at room temperature. The progress of the pyrazole formation can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the initial cyclization, add N-bromosaccharin (1 mmol) to the mixture and continue to grind.
-
Monitor the bromination reaction by TLC.
-
Once the reaction is complete, add n-hexane (10 mL) to the mortar and triturate the solid.
-
Filter the mixture to remove the catalyst and saccharin byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Method 2: Electrocatalytic Synthesis
This approach offers a modern and "green" alternative, utilizing electricity to drive the reaction and avoiding the use of chemical oxidants.[2]
Experimental Workflow:
Protocol:
-
In an undivided electrolytic cell equipped with two platinum electrodes, dissolve the 1,3-dicarbonyl compound (1 mmol), (4-fluorophenyl)hydrazine (1 mmol), and sodium bromide (1.2 mmol) in acetonitrile.
-
Conduct the electrolysis at a constant current of 10 mA at room temperature.
-
Monitor the reaction progress by TLC.
-
After the starting materials are consumed, discontinue the electrolysis.
-
Perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography to obtain the final product.
Method 3: Metal-Free (Thermal) Synthesis (Proposed)
This proposed method serves as a baseline for comparison, relying on thermal energy to promote the reaction without a specific catalyst. The yields are expected to be lower and reaction times longer compared to the catalyzed methods.
Experimental Workflow:
Protocol:
-
Dissolve the 1,3-dicarbonyl compound (1 mmol) and (4-fluorophenyl)hydrazine (1 mmol) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and monitor the formation of the pyrazole intermediate by TLC.
-
Once the cyclization is complete, add N-bromosuccinimide (NBS) (1 mmol) to the reaction mixture.
-
Continue to reflux the mixture and monitor the bromination by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
The choice of catalyst for the synthesis of this compound has a significant impact on the reaction's efficiency and environmental impact.
-
Silica gel supported sulfuric acid offers a highly efficient, solvent-free, and scalable method, making it an excellent choice for green chemistry applications.[1]
-
Electrocatalysis represents a modern and clean alternative, avoiding the need for chemical oxidants and operating under mild conditions.[2]
-
Metal-free thermal synthesis , while conceptually simple, is likely to be less efficient, requiring longer reaction times and potentially yielding a more complex mixture of products, thus necessitating more extensive purification.
For researchers and professionals in drug development, the H₂SO₄/SiO₂ catalyzed method appears to be the most promising for its high yield, operational simplicity, and adherence to the principles of green chemistry. Further optimization of the electrocatalytic method could also make it a very attractive option for sustainable large-scale production.
References
Navigating the Translational Gap: A Comparative Look at the In Vitro and In Vivo Activity of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole Derivatives
The journey of a potential drug from a laboratory benchtop to a clinical setting is fraught with challenges, often referred to as the "translational gap." A compound that shows promising activity in a controlled in vitro environment may not exhibit the same efficacy or safety profile in vivo. This guide explores this critical transition by examining the typical evaluation of pyrazole derivatives, a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.
In Vitro vs. In Vivo Activity: A Tale of Two Environments
In vitro studies, conducted in controlled laboratory environments using cell cultures or isolated enzymes, provide initial insights into a compound's mechanism of action and potency. These assays are crucial for screening large numbers of compounds and selecting promising candidates for further development. However, they lack the complexity of a whole biological system.
In vivo studies, conducted in living organisms, offer a more comprehensive understanding of a compound's behavior. These studies account for factors such as absorption, distribution, metabolism, and excretion (ADME), which significantly influence a drug's overall efficacy and potential toxicity.
A Focus on Anti-Inflammatory and Anticancer Potential
This guide will focus on two of the most explored therapeutic areas for pyrazole derivatives: inflammation and cancer. The following sections will present hypothetical yet representative data and experimental protocols to illustrate how the in vitro and in vivo activities of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole derivatives could be assessed and compared.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize hypothetical quantitative data for a series of this compound derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | R Group | COX-2 Inhibition IC₅₀ (µM) | 5-LOX Inhibition IC₅₀ (µM) | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells IC₅₀ (µM) |
| PZ-1 | -H | 5.2 ± 0.4 | 12.8 ± 1.1 | 8.5 ± 0.7 |
| PZ-2 | -CH₃ | 2.1 ± 0.2 | 8.5 ± 0.9 | 4.3 ± 0.3 |
| PZ-3 | -OCH₃ | 1.5 ± 0.1 | 7.2 ± 0.6 | 3.1 ± 0.2 |
| PZ-4 | -Cl | 3.8 ± 0.3 | 10.1 ± 0.8 | 6.9 ± 0.5 |
| Celecoxib | (Reference) | 0.04 ± 0.005 | >100 | 15.2 ± 1.3 |
Table 2: In Vivo Anti-Inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema in Rats
| Compound ID | Dose (mg/kg) | Inhibition of Paw Edema at 3h (%) |
| PZ-1 | 20 | 45.2 ± 3.8 |
| PZ-2 | 20 | 62.5 ± 5.1 |
| PZ-3 | 20 | 68.9 ± 5.5 |
| PZ-4 | 20 | 51.7 ± 4.2 |
| Indomethacin | 10 | 75.3 ± 6.2 |
Table 3: In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R Group | MCF-7 (Breast Cancer) GI₅₀ (µM) | A549 (Lung Cancer) GI₅₀ (µM) | HCT116 (Colon Cancer) GI₅₀ (µM) |
| PZ-5 | -NO₂ | 8.9 ± 0.7 | 15.4 ± 1.2 | 11.2 ± 0.9 |
| PZ-6 | -CN | 4.2 ± 0.3 | 9.8 ± 0.8 | 6.5 ± 0.5 |
| PZ-7 | -COOH | 12.5 ± 1.0 | 22.1 ± 1.8 | 18.3 ± 1.5 |
| PZ-8 | -CONH₂ | 6.1 ± 0.5 | 11.3 ± 0.9 | 8.7 ± 0.7 |
| Doxorubicin | (Reference) | 0.05 ± 0.004 | 0.08 ± 0.006 | 0.06 ± 0.005 |
Table 4: In Vivo Anticancer Activity of a Lead this compound Derivative (PZ-6) in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| PZ-6 | 25 | 48.5 ± 4.1 |
| PZ-6 | 50 | 65.2 ± 5.8 |
| Paclitaxel | 10 | 78.9 ± 6.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited in the tables.
In Vitro Anti-Inflammatory Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
2. 5-Lipoxygenase (5-LOX) Inhibition Assay: The 5-LOX inhibitory activity was measured using a spectrophotometric method based on the formation of conjugated dienes from linoleic acid. The enzyme activity was monitored by measuring the increase in absorbance at 234 nm.
3. Nitric Oxide (NO) Inhibition Assay: RAW 264.7 macrophage cells were seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After 24 hours, the production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
In Vivo Anti-Inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats: Acute inflammation was induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of Wistar rats. The test compounds were administered orally 1 hour before carrageenan injection. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.
In Vitro Anticancer Assay
1. Cell Proliferation Assay (MTT Assay): Human cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds for 48 hours. The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm, and the concentration required to inhibit 50% of cell growth (GI₅₀) was calculated.
In Vivo Anticancer Assay
1. Xenograft Mouse Model: Human cancer cells (e.g., HCT116) were subcutaneously injected into the flank of athymic nude mice. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. The test compound was administered intraperitoneally or orally for a specified period. Tumor volume was measured regularly with calipers. At the end of the study, the tumors were excised and weighed.
Visualizing the Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: A simplified signaling pathway for inflammation, highlighting the potential inhibitory action of pyrazole derivatives on COX-2 and iNOS.
Caption: A typical experimental workflow for the preclinical evaluation of novel therapeutic compounds.
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole Analogs and Related Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromo-1-(4-fluorophenyl)-1H-pyrazole analogs and structurally similar compounds with demonstrated anticancer properties. The information is compiled from various studies to offer insights into the design and development of novel pyrazole-based therapeutic agents. While a dedicated, comprehensive SAR study on a series of this compound analogs was not identified in the public domain, this guide synthesizes data from closely related structures to infer potential SAR trends.
Introduction to Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer effects.[1][2] Pyrazole derivatives have been shown to target various key players in cancer progression, such as protein kinases, tubulin, and other signaling proteins, leading to cell cycle arrest and apoptosis.[2] The synthetic tractability of the pyrazole ring allows for systematic modifications to explore and optimize its pharmacological profile.
Comparative Anticancer Activity of Pyrazole Analogs
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives that share structural similarities with the this compound scaffold. The data is presented to highlight the influence of different substituents on anticancer potency.
Table 1: In Vitro Cytotoxicity of Bromo- and Fluoro-substituted Pyrazole and Pyrazoline Analogs
| Compound ID | Structure / Description | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Analog 1 | Pyrazole with 4-bromophenyl group at the pyrazole ring | A549 (Lung) | 8.0 | [3] |
| HeLa (Cervical) | 9.8 | [3] | ||
| MCF-7 (Breast) | 5.8 | [3] | ||
| Analog 2 | N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide | Renal Cancer Cells | pIC50: 4.40 - 5.50 | [4] |
| Analog 3 | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (Pyrazoline) | MCF-7 (Breast) | <0.1 | [5] |
| MDA-MB-231 (Breast) | 45.8 | [5] | ||
| Analog 4 | 4-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Hela (Cervical) | - | [6] |
| MCF7 (Breast) | >50 | [6] | ||
| HCT-116 (Colon) | >50 | [6] | ||
| Analog 5 | Pyrazole-chalcone hybrid with 4-bromobenzyl ether moiety | HNO-97 (Head and Neck) | >80% inhibition at 100 µg/ml | [7] |
SAR Insights from Related Analogs:
-
Influence of Halogen Substitution: The presence of bromo and fluoro substituents on the phenyl rings of pyrazole scaffolds is common in compounds with notable anticancer activity. For instance, a pyrazole with a 4-bromophenyl group (Analog 1) displayed micromolar cytotoxicity against lung, cervical, and breast cancer cell lines.[3]
-
Impact of N-phenyl Substitution in Pyrazolines: In a series of 3-(4-fluorophenyl)pyrazoline-1-carboxamides, an electron-withdrawing group (e.g., 4-chloro) on the N-phenyl ring (Analog 3) resulted in potent activity against the MCF-7 breast cancer cell line.[5] This suggests that for the 1-(4-fluorophenyl)pyrazole core, further substitutions on this ring could significantly modulate activity.
-
Effect of the Moiety at Position 4: The nature of the substituent at the 4-position of the pyrazole ring is critical. While the target scaffold has a bromine atom, other functionalities can be explored to enhance potency and selectivity.
-
Isomeric Position: The biological activity can be sensitive to the position of the substituents. For example, a 5-(4-bromophenyl)pyrazole derivative (Analog 2) showed antiproliferative effects, highlighting that different isomers may possess distinct pharmacological profiles.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anticancer pyrazole derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]
-
Compound Treatment: The pyrazole analogs are dissolved in DMSO and serially diluted in the culture medium. The existing medium is replaced with the medium containing the test compounds at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[1]
-
Incubation: The plates are incubated for 48-72 hours at 37°C.[1]
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[1]
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.
-
Compound Preparation: A serial dilution of the test pyrazole compounds is prepared in DMSO.
-
Assay Plate Setup: 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO negative control are added to the appropriate wells of a 384-well plate.
-
Enzyme Addition: 10 µL of the kinase enzyme solution is added to all wells.
-
Incubation: The plate is incubated for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The reaction is incubated for 30-60 minutes at 30°C.
-
Signal Generation: The reaction is stopped, and the amount of ADP produced is detected by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase inhibition.
-
Data Analysis: The percent inhibition for each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualization of Relevant Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway targeted by pyrazole-based kinase inhibitors and a general experimental workflow for their evaluation.
Conclusion and Future Directions
The available data on pyrazole analogs suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The presence of halogen atoms appears to be favorable for activity, and further modifications at other positions of the pyrazole ring and the N-phenyl ring could lead to the discovery of more potent and selective compounds.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear and comprehensive SAR. Mechanistic studies, including the identification of specific kinase targets and the elucidation of downstream signaling effects, will be crucial for the rational design of next-generation pyrazole-based cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. rjb.ro [rjb.ro]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Herbicidal Activity: A Comparative Analysis of Pyrazole Derivatives as HPPD Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the herbicidal activity of pyrazole derivatives, with a focus on their potential as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. While specific public domain data on the herbicidal activity of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole derivatives is limited, this guide utilizes data from closely related, well-documented pyrazole compounds to provide a representative benchmark of performance against established commercial herbicides. The information presented herein is intended to support further research and development in the field of novel herbicides.
Herbicidal Efficacy of Pyrazole Derivatives
Pyrazole-based compounds have emerged as a promising class of herbicides, primarily due to their potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway in plants.[1][2][3][4] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, ultimately causing bleaching of photosynthetic tissues and plant death.[1][2]
To illustrate the herbicidal potential of this class of compounds, this guide presents data on a series of pyrazole derivatives containing a benzoyl scaffold, which have been evaluated for their herbicidal activity and compared against the commercial HPPD-inhibiting herbicides, topramezone and mesotrione.[1][2]
Table 1: Comparative Herbicidal Activity of Pyrazole Derivatives and Commercial Herbicides
The following table summarizes the post-emergence herbicidal activity of selected pyrazole derivatives against various weed species at an application rate of 150 g ai/ha. The data is presented as a visual assessment of injury, with higher percentages indicating greater herbicidal efficacy.
| Compound | Echinochloa crus-galli (Barnyard Grass) - % Injury | Amaranthus retroflexus (Redroot Pigweed) - % Injury | Chenopodium album (Common Lambsquarters) - % Injury |
| Z5 | 85 | 95 | 90 |
| Z15 | 90 | 100 | 95 |
| Z20 | 88 | 98 | 92 |
| Z21 | 92 | 100 | 98 |
| Topramezone | 75 | 90 | 85 |
| Mesotrione | 70 | 88 | 80 |
Data adapted from studies on pyrazole derivatives as HPPD inhibitors.[1][2]
The data clearly indicates that the benchmarked pyrazole derivatives (Z5, Z15, Z20, and Z21) exhibit excellent post-emergence herbicidal activities, with injury rates often exceeding those of the commercial standards, topramezone and mesotrione, against key weed species.[1][2]
Experimental Protocols
The following section details the methodology used to assess the post-emergence herbicidal activity of the pyrazole derivatives.
Post-Emergence Herbicidal Activity Assay
-
Plant Cultivation: Weed seeds were sown in plastic pots containing a sterilized soil mix. The pots were maintained in a greenhouse under controlled conditions of temperature (25 ± 2 °C), humidity (60-80%), and a 12-hour light/dark cycle.
-
Herbicide Application: When the weeds reached the 3-4 leaf stage, they were treated with the experimental compounds. The pyrazole derivatives and commercial herbicides were dissolved in a solution containing acetone, water, and a surfactant to ensure uniform application. The herbicide solutions were sprayed evenly onto the foliage of the weeds at a specified application rate (e.g., 150 g ai/ha).
-
Evaluation: The herbicidal effect was visually assessed 14 days after treatment. The evaluation was based on a percentage scale, where 0% represents no visible injury and 100% represents complete plant death. The assessment included symptoms such as chlorosis (bleaching), necrosis, and growth inhibition.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
The presented data and methodologies underscore the significant potential of pyrazole derivatives as a source of novel herbicides. Their potent inhibitory effect on the HPPD enzyme translates to high efficacy against a range of problematic weeds, in some cases surpassing that of current commercial products. Further research into the structure-activity relationships of this class of compounds, including derivatives of this compound, is warranted to optimize their herbicidal spectrum, crop selectivity, and environmental profile. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.
References
- 1. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
Safety Operating Guide
Navigating the Disposal of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole: A Guide to Safe and Compliant Practices
Hazard Profile and Safety Precautions
Based on analogous compounds, 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole should be treated as a hazardous substance. Key precautionary measures include handling the compound in a well-ventilated area or fume hood, and wearing appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[1][2] It is crucial to avoid inhalation of dust or vapors, and to prevent contact with skin and eyes.[1][2]
The hazard classifications for similar brominated pyrazole compounds are summarized below, indicating that they are typically irritants and can be harmful if ingested, inhaled, or absorbed through the skin.
| Hazard Statement | Description | Commonality among Analogs |
| H302 | Harmful if swallowed | High |
| H312 | Harmful in contact with skin | High |
| H315 | Causes skin irritation | High |
| H319 | Causes serious eye irritation | High |
| H332 | Harmful if inhaled | High |
| H335 | May cause respiratory irritation | High |
This data is compiled from the Safety Data Sheets of structurally similar compounds and should be used as a guideline. Always consult the specific SDS for the compound in use when it becomes available.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
1. Immediate Containment and Segregation:
-
Solid Waste: Collect any unused or waste solid this compound, as well as any materials contaminated with it (e.g., weighing papers, gloves, pipette tips), in a dedicated, properly sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for liquid hazardous waste.[3]
-
Segregation: It is critical to segregate waste streams. Do not mix this waste with other incompatible chemicals. For instance, halogenated organic waste should generally be kept separate from non-halogenated organic waste.[4]
2. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."[5]
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[5]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").[4]
-
The date when the waste was first added to the container.[6]
3. Storage of Chemical Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[4][5]
-
This area should be well-ventilated, cool, and dry.[2]
-
Ensure that incompatible waste containers are stored separately, using secondary containment where necessary to prevent accidental mixing.[4][7]
4. Arranging for Professional Disposal:
-
The disposal of laboratory chemical waste must be handled by qualified professionals.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[3][7]
-
Provide them with a detailed inventory of the waste, including the chemical names and quantities.[3]
5. Spill Management: In the event of a spill, immediately alert personnel in the area.[7] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] Sweep up the absorbed material and place it into a sealed container for disposal as hazardous waste.[1][2] Ensure the area is thoroughly decontaminated afterward.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper laboratory disposal of this compound.
References
- 1. fishersci.es [fishersci.es]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
Essential Safety and Handling Guide for 4-Bromo-1-(4-fluorophenyl)-1H-pyrazole
This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling solid chemicals and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the analysis of analogous brominated pyrazole compounds, this compound is anticipated to be a hazardous substance. Primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Therefore, strict adherence to PPE protocols is mandatory.
Minimum PPE Requirements: [7][8][9][10][11]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields are required. A face shield should be worn in addition to goggles when there is a significant splash hazard.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Double gloving is recommended for enhanced protection.[7][8] |
| Body Protection | A long-sleeved lab coat is required to protect skin and clothing from potential contamination.[7][8][9][11] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[10][11] |
| Respiratory | A respirator may be necessary when handling the powder outside of a certified chemical fume hood, especially if dust is generated.[9] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from initial preparation to use in an experiment.
1. Preparation and Engineering Controls:
- Ensure a calibrated analytical balance is located inside a certified chemical fume hood.
- Verify that an eyewash station and safety shower are readily accessible and unobstructed.[2][6]
- Prepare all necessary glassware and equipment before handling the chemical.
- Designate a specific area within the fume hood for handling the compound to minimize contamination.
2. Weighing and Transfer:
- Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust particles.
- Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
- Carefully weigh the desired amount of the compound.
- To transfer, gently tap the weighing paper or spatula to add the compound to the reaction vessel. If dissolving, add the solvent to the vessel containing the compound slowly to avoid splashing.
3. Experimental Use:
- Keep the container of this compound tightly closed when not in use.
- Conduct all reactions involving this compound within a chemical fume hood.
- Avoid direct contact with the substance. If contact occurs, immediately follow the first-aid measures outlined in the table below.
4. Spill and Emergency Procedures:
- Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.[1]
- Large Spills: For a large spill, evacuate the immediate area and alert laboratory personnel. If necessary, contact your institution's environmental health and safety department.
- First Aid:
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek medical attention.[2]
- Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[12][13][14][15][16]
1. Waste Segregation:
- Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[12][13][14][15][16]
- Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
2. Waste Container Labeling and Storage:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13][15]
- Keep waste containers securely closed when not in use.[13][15]
- Store waste containers in a designated satellite accumulation area, away from incompatible materials.
3. Final Disposal:
- Arrange for the pickup and disposal of all hazardous waste through your institution's licensed chemical waste management service.
- Never dispose of this chemical or its waste down the drain or in regular trash.[14][16]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
